(R)-WM-586
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20F3N5O3S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[3,5-difluoro-4-[(2R)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H20F3N5O3S/c1-2-3-5-13(19(29)24-20-25-27-28-26-20)9-16-17(21)10-14(11-18(16)22)12-6-4-7-15(8-12)32(23,30)31/h4,6-8,10-11,13H,2-3,5,9H2,1H3,(H2,24,25,26,27,28,29)/t13-/m1/s1 |
InChI Key |
BWWWIQSHXJUWBT-CYBMUJFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to WDR5 as a Therapeutic Target
An In-depth Technical Guide to the Discovery of (R)-WM-586, a Covalent WDR5 Inhibitor
WD repeat domain 5 (WDR5) is a highly conserved nuclear scaffolding protein that is a core component of numerous multiprotein complexes essential for chromatin regulation.[1][2] A member of the WD40-repeat protein family, WDR5 does not possess intrinsic enzymatic activity but is crucial for the assembly and function of epigenetic 'writer' complexes.[3] Its most prominent role is scaffolding for the Mixed-Lineage Leukemia (MLL)/SET1 family of histone methyltransferases, which catalyze the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[4][5]
WDR5 features two key protein-protein interaction surfaces on opposite sides of its toroidal structure:
-
The WIN (WDR5 Interaction) site: This central arginine-binding pocket is responsible for recruiting WDR5 to chromatin by interacting with proteins like MLL1.[6][7] Most drug discovery efforts have focused on developing inhibitors for the WIN site.[6][7][8]
-
The WBM (WDR5 Binding Motif) site: This site is utilized for interaction with other binding partners, most notably the MYC family of oncoprotein transcription factors.[6][9]
The multifaceted role of WDR5 in sustaining oncogenesis, particularly through its interactions with MLL and MYC, has established it as an attractive therapeutic target for various human cancers, including leukemias and solid tumors.[2][8]
Targeting the WDR5-MYC Interaction
The MYC oncoprotein is a critical driver of cell proliferation and is frequently dysregulated in cancer. The recruitment of MYC to its target genes on chromatin is facilitated by its direct interaction with WDR5.[6][9] This discovery highlighted that inhibiting the WDR5-MYC protein-protein interaction is a viable alternative therapeutic strategy for targeting MYC-driven malignancies.[6] The interaction occurs specifically at the WBM pocket on the WDR5 protein.[6][7]
Discovery of WM-586: A Covalent WBM Site Inhibitor
The discovery of potent and specific inhibitors for the WBM site began with a high-throughput screening campaign to identify molecules that could disrupt the WDR5-MYC interaction. This effort led to the identification of an initial hit compound, WM-662.[10]
Through a subsequent process of structure-based design and chemical optimization of the WM-662 scaffold, researchers developed WM-586, the first-in-class covalent inhibitor for the WDR5 WBM site.[10][11] WM-586 specifically and covalently binds within the WBM pocket, leading to an efficient and durable disruption of the WDR5-MYC interaction.[11][12][13] The active enantiomer is this compound.[14][15]
Quantitative Data
The following table summarizes the key inhibitory activity data for WM-586.
| Compound | Target Interaction | Assay Type | IC50 (nM) | Selectivity Note |
| WM-586 | WDR5-MYC | HTRF Assay | 101 | Does not affect the WDR5-RBBP5 (WIN site) interaction.[11] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the discovery and characterization of WM-586 are outlined below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction
This biochemical assay is used to quantify the disruption of the WDR5-MYC protein-protein interaction by an inhibitor.
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate or Terbium) and an acceptor fluorophore (like d2 or XL665). When tagged WDR5 and MYC proteins interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Methodology:
-
Protein Preparation: Recombinant human WDR5 protein is expressed with an N-terminal tag (e.g., 6xHis) and biotinylated. Recombinant MYC peptide (containing the WDR5-binding domain) is synthesized with a different tag (e.g., GST or FLAG).
-
Reagent Preparation:
-
WDR5-Donor Complex: Biotinylated WDR5 is pre-incubated with Streptavidin-Europium Cryptate (donor).
-
MYC-Acceptor Complex: Tagged MYC peptide is pre-incubated with an anti-tag antibody labeled with the d2 fluorophore (acceptor).
-
Inhibitor Dilution: The test compound (e.g., WM-586) is serially diluted in an appropriate assay buffer (e.g., PBS with 0.1% BSA and 0.5 M KF).
-
-
Assay Procedure:
-
The test compound dilutions are added to the wells of a low-volume 384-well plate.
-
The WDR5-Donor complex is added to all wells.
-
The MYC-Acceptor complex is added to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition: The plate is read on an HTRF-compatible plate reader. The fluorescence emission is measured at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000 is calculated. The percentage of inhibition is determined relative to DMSO (vehicle) controls. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Intact Protein Mass Spectrometry for Covalent Binding Confirmation
This biophysical assay is used to confirm that an inhibitor binds covalently to its target protein.
Principle: A covalent inhibitor will form a permanent bond with the target protein, resulting in a mass increase of the protein that is equal to the molecular weight of the inhibitor. This mass shift can be precisely measured using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Incubation: Recombinant WDR5 protein (at a concentration of ~5-10 µM) is incubated with a molar excess (e.g., 5-10 fold) of WM-586 in a suitable buffer (e.g., Ammonium Bicarbonate or HEPES) at room temperature or 37°C for several hours. A control sample with WDR5 and DMSO is run in parallel.
-
Sample Cleanup: The reaction mixture is desalted to remove unbound inhibitor and non-volatile salts using a C4 ZipTip or a similar reverse-phase chromatography method.
-
LC-MS Analysis: The desalted protein sample is injected into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Data Deconvolution: The resulting mass spectrum, which contains a series of multiply charged ions, is deconvoluted using specialized software (e.g., MaxEnt1) to determine the exact molecular weight of the intact protein.
-
Analysis: The measured mass of the WM-586-treated WDR5 is compared to the mass of the DMSO-treated WDR5. A mass increase corresponding to the molecular weight of WM-586 confirms the formation of a covalent adduct.
Visualizations
WDR5 Signaling and Interaction Hub```dot
Caption: Workflow for the discovery of the covalent inhibitor this compound.
Mechanism of Action of WM-586
Caption: WM-586 covalently binds WDR5 to disrupt MYC interaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 WD repeat domain 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
(R)-WM-586 Target Engagement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is a potent and selective covalent inhibitor of the WD40-repeat domain 5 (WDR5) protein. It acts by disrupting the critical protein-protein interaction (PPI) between WDR5 and the N-terminal region of the c-MYC oncoprotein. This interaction is essential for the recruitment of MYC to chromatin and the subsequent transcription of its target genes, which are heavily implicated in tumorigenesis. By covalently modifying WDR5, this compound offers a promising therapeutic strategy for MYC-driven cancers. This technical guide provides a comprehensive overview of the target engagement studies for this compound, including detailed experimental protocols and data interpretation.
Core Target Engagement Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key quantitative data are summarized below.
| Assay Type | Parameter | Value | Target(s) | Reference |
| Biochemical PPI Assay | IC50 | 101 nM | WDR5-MYC Interaction | [1][2] |
| Cellular Proliferation | GI50 | Cell line dependent | Various Cancer Cell Lines | [1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by intercepting the WDR5-MYC signaling axis. WDR5 acts as a crucial cofactor for MYC, facilitating its localization to the promoters of target genes involved in cell proliferation, growth, and metabolism. This compound covalently binds to WDR5, inducing a conformational change that prevents its interaction with MYC. This leads to a downstream reduction in the expression of MYC target genes.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction
This biochemical assay quantitatively measures the ability of this compound to disrupt the interaction between WDR5 and a peptide derived from MYC.
Workflow:
Methodology:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
GST-tagged human WDR5 protein.
-
Biotinylated human c-MYC peptide (amino acids 1-54).
-
This compound stock solution in DMSO.
-
HTRF Detection Reagents: Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well low-volume white plate, add 2 µL of diluted this compound or DMSO (vehicle control).
-
Add 4 µL of a pre-mixed solution of GST-WDR5 and Biotin-MYC peptide to each well. Final concentrations are typically in the low nanomolar range, optimized for the specific protein batches.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 4 µL of HTRF detection reagents diluted in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) * 10,000 is calculated.
-
Data are normalized to vehicle (DMSO) and a positive control (no WDR5).
-
IC50 values are determined by fitting the data to a four-parameter variable slope non-linear regression model.
-
Cellular Target Engagement: Co-Immunoprecipitation (Co-IP)
This assay confirms that this compound disrupts the WDR5-MYC interaction within a cellular context.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Culture a MYC-dependent cancer cell line (e.g., MV4-11) to ~80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for 4-6 hours.
-
-
Lysis and Immunoprecipitation:
-
Wash cells with cold PBS and lyse in Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify lysates by centrifugation and determine protein concentration.
-
Incubate 500-1000 µg of protein lysate with an anti-WDR5 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with Co-IP lysis buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against c-MYC, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the input lysates for WDR5 and MYC expression as a loading control.
-
Downstream Target Modulation: Quantitative PCR (qPCR) of MYC Target Genes
This experiment assesses the functional consequence of WDR5-MYC disruption by measuring changes in the expression of known MYC target genes.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat a relevant cancer cell line with this compound or DMSO for a specified time course (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Use primers specific for MYC target genes (e.g., NCL, RPL5) and a housekeeping gene for normalization (e.g., GAPDH).
-
The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment group to the vehicle control.
-
Conclusion
The target engagement studies for this compound provide compelling evidence for its mechanism of action as a covalent inhibitor of the WDR5-MYC interaction. The combination of biochemical and cellular assays clearly demonstrates its ability to bind WDR5, disrupt the PPI with MYC, and modulate downstream gene expression. These detailed protocols serve as a valuable resource for researchers in the field of oncology and drug discovery who are interested in further investigating this promising therapeutic agent or developing similar molecules targeting the WDR5-MYC axis.
References
(R)-WM-586: A Technical Guide to a Covalent WDR5-MYC Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-WM-586 is the R-enantiomer of WM-586, a potent and covalent inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC. By targeting the WDR5 binding motif (WBM), this compound disrupts the recruitment of MYC to chromatin, a critical step in the transcription of genes involved in cell proliferation and tumorigenesis. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, including available experimental data and a detailed representation of its role in the WDR5-MYC signaling pathway.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name (R)-4'-(2-((1H-tetrazol-5-yl)carbamoyl)hexyl)-3',5'-difluoro-[1,1'-biphenyl]-3-sulfonyl fluoride (B91410). Its chemical structure is depicted below, generated from its SMILES notation.
Chemical Structure:
Caption: 2D structure of this compound.
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (R)-4'-(2-((1H-tetrazol-5-yl)carbamoyl)hexyl)-3',5'-difluoro-[1,1'-biphenyl]-3-sulfonyl fluoride | |
| Molecular Formula | C20H20F3N5O3S | [1][2] |
| Molecular Weight | 467.46 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | >99% | [3][4] |
| Solubility | Soluble in DMSO | [5][6] |
| Storage Conditions | Store at 4°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3][4] |
| SMILES | FC1=C(C--INVALID-LINK--C(NC2=NN=NN2)=O)C(F)=CC(C3=CC(S(F)(=O)=O)=CC=C3)=C1 | [3][4] |
Mechanism of Action and Signaling Pathway
This compound functions as a covalent inhibitor of the WDR5-MYC protein-protein interaction. WDR5 is a crucial chromatin co-factor that facilitates the recruitment of the MYC transcription factor to the promoter regions of its target genes, many of which are involved in protein synthesis and cell cycle progression.[2][7][8] The interaction between WDR5 and MYC is mediated through the WDR5 binding motif (WBM) on WDR5.[9]
This compound specifically targets this WBM pocket on WDR5. Through a covalent binding mechanism, it permanently modifies the protein, thereby preventing the association of MYC. This disruption leads to a downstream reduction in the transcription of MYC-dependent genes, ultimately inhibiting cell proliferation and tumor growth. The racemic mixture, WM-586, has been shown to specifically decrease the WDR5-MYC interaction with an IC50 of 101 nM.[1]
The signaling pathway illustrating the mechanism of action of this compound is detailed below.
Caption: WDR5-MYC signaling and inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound would likely involve a multi-step organic synthesis pathway. A key step would be the introduction of the sulfonyl fluoride moiety, which can be achieved through various modern synthetic methods, such as the fluorosulfonylation of diaryliodonium salts or the decarboxylative fluorosulfonylethylation of carboxylic acids. The stereochemistry at the chiral center would be controlled through the use of a chiral starting material or an asymmetric synthesis step. The final product would be purified by chromatographic techniques such as flash chromatography or preparative HPLC.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction Inhibition
This assay is commonly used to screen for and characterize inhibitors of protein-protein interactions.
Workflow Diagram:
Caption: General workflow for an HTRF-based PPI inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant, tagged versions of WDR5 (e.g., GST-tagged) and a peptide corresponding to the WDR5-binding region of MYC (e.g., 6His-tagged) are prepared. HTRF detection antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate conjugated to an anti-GST antibody) and the other with an acceptor fluorophore (e.g., d2 conjugated to an anti-6His antibody), are also prepared. A dilution series of this compound in an appropriate buffer (e.g., PBS with 0.05% Tween-20) is created.
-
Assay Plate Setup: The assay is typically performed in a 384-well plate. The tagged proteins, HTRF antibodies, and the test compound at various concentrations are added to the wells.
-
Incubation: The plate is incubated at room temperature for a specified period to allow the components to reach binding equilibrium.
-
Signal Detection: The plate is read on a microplate reader capable of time-resolved fluorescence detection, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. This ratio is proportional to the extent of the WDR5-MYC interaction. The data is then plotted as the HTRF ratio versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Experimental Confirmation of Covalent Inhibition
To confirm the covalent nature of the inhibition by this compound, a washout experiment coupled with mass spectrometry can be performed.
Methodology:
-
Incubation: Recombinant WDR5 protein is incubated with an excess of this compound for a sufficient period to allow for covalent modification. A control sample with WDR5 and vehicle (e.g., DMSO) is also prepared.
-
Washout: The inhibitor-treated and control samples are subjected to a method to remove the unbound compound, such as dialysis or size-exclusion chromatography.
-
Activity Assay: The activity of the washed WDR5 (its ability to bind to MYC) is then measured, for example, using the HTRF assay described above. If the inhibition is covalent, the activity of the WDR5 treated with this compound will remain low even after the removal of the unbound inhibitor, while the control WDR5 will retain its activity.
-
Mass Spectrometry Analysis: To confirm the covalent adduction, the washed WDR5 samples are analyzed by mass spectrometry. The mass of the this compound-treated WDR5 should show an increase corresponding to the molecular weight of the inhibitor, confirming the formation of a covalent bond. Further analysis by tandem mass spectrometry (MS/MS) can identify the specific amino acid residue on WDR5 that is modified by the inhibitor.
Conclusion
This compound represents a significant tool for the study of MYC-driven cancers. Its covalent mechanism of action and specificity for the WDR5-MYC interaction make it a valuable probe for elucidating the biological consequences of disrupting this key oncogenic pathway. Further studies to fully characterize its pharmacokinetic and pharmacodynamic properties will be essential for its potential development as a therapeutic agent. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the WDR5-MYC axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
(R)-WM-586 Enantiomer: A Technical Guide to its Biological Activity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
WM-586 is a novel, covalent small-molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein. This interaction is crucial for the recruitment of MYC to chromatin and the subsequent transcription of its target genes, which are often implicated in tumorigenesis. As such, inhibitors of the WDR5-MYC interaction represent a promising therapeutic strategy for a variety of cancers. WM-586 has been reported to inhibit this interaction with a half-maximal inhibitory concentration (IC50) of 101 nM.
This technical guide focuses on the biological activity of the (R)-enantiomer of WM-586. While the specific biological activity data for the (R)-enantiomer is not extensively available in publicly accessible literature, this document will provide a comprehensive overview of the known biological context of WM-586, the established experimental protocols for evaluating WDR5-MYC inhibitors, and the relevant signaling pathways. It is important to note that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, and therefore, the biological activity of (R)-WM-586 may differ from the reported activity of the racemate or the (S)-enantiomer.
Core Concepts: The WDR5-MYC Interaction
WDR5 is a scaffold protein that plays a critical role in the assembly of several chromatin-modifying complexes. One of its key functions is to facilitate the binding of the MYC transcription factor to its target gene promoters. This interaction occurs through a specific binding pocket on WDR5 known as the WDR5-binding motif (WBM) pocket. By inhibiting this interaction, compounds like WM-586 can prevent MYC from localizing to chromatin, thereby downregulating the expression of genes involved in cell proliferation and survival.
Quantitative Data
As of the latest available data, specific quantitative biological activity data for the this compound enantiomer has not been published. The reported IC50 value of 101 nM for WM-586 likely corresponds to the more active enantiomer or the racemic mixture. The table below summarizes the known quantitative data for the un-speciated WM-586.
| Compound | Target | Assay Type | IC50 (nM) |
| WM-586 | WDR5-MYC Interaction | Biochemical Assay | 101 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize inhibitors of the WDR5-MYC interaction.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to quantify the inhibition of the WDR5-MYC protein-protein interaction in a high-throughput format.
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like d2 or XL665). Tagged WDR5 and a biotinylated MYC peptide are used. When the proteins interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. A test compound that disrupts this interaction will lead to a decrease in the FRET signal.
Materials:
-
Recombinant human WDR5 protein (e.g., tagged with GST)
-
Biotinylated peptide derived from the WDR5-binding domain of MYC
-
Anti-GST antibody conjugated to Europium cryptate (donor)
-
Streptavidin conjugated to d2 or XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.
-
Add a solution containing the GST-WDR5 protein and the biotin-MYC peptide to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for protein-protein interaction and compound binding.
-
Add a solution containing the anti-GST-Europium cryptate and Streptavidin-d2 to the wells.
-
Incubate for another defined period (e.g., 1 hour) at room temperature to allow for antibody and streptavidin binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This is another biochemical assay to measure the disruption of the WDR5-MYC interaction.
Principle: A small fluorescently labeled peptide (in this case, derived from MYC) will tumble rapidly in solution, resulting in low fluorescence polarization. When this peptide binds to a larger protein (WDR5), its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide from WDR5 will cause a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled MYC peptide (e.g., with FITC or TAMRA)
-
Assay buffer (similar to HTRF assay buffer)
-
Black, low-volume microplates
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate wells, add the assay buffer, fluorescently labeled MYC peptide, and WDR5 protein.
-
Add the test compound dilutions to the wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader with excitation and emission filters appropriate for the fluorophore.
-
Plot the change in millipolarization (mP) units against the compound concentration to calculate the IC50 or Ki value.
Co-Immunoprecipitation (Co-IP) Assay
This cell-based assay is used to confirm the disruption of the WDR5-MYC interaction within a cellular context.
Principle: An antibody specific to a "bait" protein (e.g., WDR5) is used to pull down this protein from a cell lysate. If a "prey" protein (e.g., MYC) is interacting with the bait protein, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. A successful inhibitor will reduce the amount of the prey protein that is co-immunoprecipitated with the bait protein.
Materials:
-
Human cancer cell line known to have a functional WDR5-MYC interaction (e.g., a neuroblastoma or breast cancer cell line)
-
Cell lysis buffer (non-denaturing, e.g., containing 1% NP-40 or Triton X-100)
-
Protease and phosphatase inhibitor cocktails
-
Antibody against WDR5 for immunoprecipitation
-
Antibody against MYC for Western blotting
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Test compound (this compound)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells on ice using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-WDR5 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-MYC antibody to detect the amount of co-immunoprecipitated MYC. An anti-WDR5 antibody should also be used to confirm the successful immunoprecipitation of the bait protein.
-
Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence). A decrease in the MYC band intensity in the compound-treated samples compared to the vehicle control indicates inhibition of the WDR5-MYC interaction.
Visualizations
WDR5-MYC Signaling Pathway
Caption: Inhibition of the WDR5-MYC interaction by this compound.
Experimental Workflow: HTRF Assay
Caption: Workflow for the HTRF-based WDR5-MYC interaction assay.
Experimental Workflow: Co-Immunoprecipitation
Caption: General workflow for a Co-Immunoprecipitation experiment.
Conclusion
This compound is the R-enantiomer of a known covalent inhibitor of the WDR5-MYC protein-protein interaction. While specific biological activity data for this particular enantiomer is not yet publicly available, the methodologies to determine its potency and cellular effects are well-established. Researchers and drug development professionals interested in this compound should perform the described biochemical and cell-based assays to elucidate its specific activity profile. Understanding the stereospecific activity of WM-586 enantiomers is critical for the further development of this class of WDR5-MYC inhibitors as potential cancer therapeutics.
(R)-WM-586: A Technical Guide to its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-WM-586 is a potent and specific covalent inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein, most notably recognized for its integral role in the assembly and function of multiple histone methyltransferase (HMT) complexes, particularly the Mixed-Lineage Leukemia (MLL) and Set1 complexes. These complexes are the primary enzymatic machinery responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. While this compound was initially identified as a powerful disruptor of the WDR5-MYC interaction, its mechanism of action inherently implicates a significant impact on the epigenetic landscape through the modulation of histone methylation. This technical guide provides an in-depth analysis of the effects of this compound on histone methylation, including quantitative data from analogous WDR5 inhibitors, detailed experimental protocols for assessing these effects, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Target, WDR5
This compound is the R-enantiomer of WM-586, a small molecule identified as a covalent inhibitor of WDR5. It specifically targets the WDR5-binding motif (WBM) pocket, thereby disrupting its interaction with key binding partners, including the oncoprotein MYC. However, the significance of WDR5 extends beyond its interaction with MYC. WDR5 is a core component of the WRAD subcomplex (WDR5, RBBP5, ASH2L, and DPY30), which is essential for the catalytic activity of the MLL/Set1 family of histone methyltransferases. These enzymes catalyze the mono-, di-, and trimethylation of histone H3 at lysine 4 (H3K4me1, H3K4me2, and H3K4me3). These methylation marks play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. Therefore, inhibitors of WDR5, such as this compound, are valuable tools for studying epigenetic regulation and hold promise as therapeutic agents.
The Role of WDR5 in Histone H3K4 Methylation
WDR5 acts as a crucial scaffold within the MLL/Set1 complexes, facilitating the interaction between the histone substrate and the enzymatic subunit. By binding to both the MLL protein and the N-terminal tail of histone H3, WDR5 correctly positions the K4 residue for methylation. Inhibition of WDR5 disrupts the integrity of this complex, leading to a reduction in HMT activity and a subsequent decrease in global H3K4 methylation levels, particularly H3K4me3, which is strongly associated with active gene promoters.
Quantitative Effects of WDR5 Inhibition on Histone Methylation
While specific quantitative data for the direct inhibition of histone methyltransferase activity by this compound is not yet publicly available, the effects of other well-characterized WDR5 inhibitors on H3K4 methylation provide a strong indication of its expected activity. The following table summarizes the inhibitory concentrations of various WDR5 inhibitors on MLL complex activity and their observed effects on cellular H3K4 methylation.
| Inhibitor | Target Interaction | IC50 (MLL1 complex activity) | Cellular Effect on H3K4me3 | Reference(s) |
| This compound (expected) | WDR5-MYC / WDR5-MLL | Not Reported | Expected to decrease global H3K4me3 levels. | - |
| OICR-9429 | WDR5-MLL | ~1-5 µM | Reduction in global H3K4me3 levels in various cell lines. | [1][2] |
| MM-401 | WDR5-MLL | Not Reported | Suppression of H3K4 methyltransferase activity. | |
| WDR5-0103 | WDR5-MLL | 39 ± 10 µM | Inhibition of MLL catalytic activity in vitro. |
Note: The data for this compound is an expected outcome based on its mechanism of action as a WDR5 inhibitor. Further experimental validation is required.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound and to assess its impact on histone methylation, a series of well-defined experimental workflows are employed. The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving WDR5 and the workflows for common experimental procedures.
WDR5-Mediated Histone H3K4 Methylation Pathway
Caption: WDR5-mediated H3K4 methylation pathway and its inhibition by this compound.
Western Blotting Workflow for Histone Methylation Analysis
Caption: Workflow for analyzing histone methylation changes by Western blotting.
Chromatin Immunoprecipitation (ChIP) Workflow
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) to study histone methylation.
Detailed Experimental Protocols
Western Blotting for Histone Methylation
This protocol is designed to detect global changes in histone methylation levels in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells.
-
Histone Extraction Buffer (e.g., 0.2 N HCl or a commercial kit).
-
Tris-Glycine SDS-PAGE gels (15% or 4-20% gradient).
-
PVDF membrane (0.2 µm).
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-H3K4me3, anti-total Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Histone Extraction:
-
Harvest treated and control cells.
-
Perform acid extraction of histones by incubating the nuclear pellet with 0.2 N HCl.
-
Neutralize the extract and determine protein concentration.
-
-
SDS-PAGE:
-
Load equal amounts of histone extracts onto a high-percentage Tris-Glycine gel.
-
Run the gel until sufficient separation of low molecular weight proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Normalize the H3K4me3 signal to the total Histone H3 signal to account for loading differences.
-
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the investigation of H3K4me3 enrichment at specific gene promoters in response to this compound treatment.
Materials:
-
Cells treated with this compound and control cells.
-
Formaldehyde (B43269) (37%).
-
Glycine.
-
Lysis and sonication buffers.
-
Anti-H3K4me3 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
qPCR reagents and primers for target gene promoters.
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells to release the nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3K4me3 antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Perform a series of washes to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences using qPCR with primers targeting gene promoters of interest.
-
In Vitro Histone Methyltransferase (HMT) Assay (AlphaLISA)
This high-throughput assay can be used to directly measure the inhibitory effect of this compound on the enzymatic activity of the MLL complex.
Materials:
-
Recombinant MLL complex (containing WDR5).
-
Biotinylated Histone H3 peptide substrate.
-
S-Adenosyl-L-methionine (SAM) - the methyl donor.
-
This compound at various concentrations.
-
AlphaLISA anti-H3K4me3 Acceptor beads.
-
Streptavidin-coated Donor beads.
-
AlphaLISA-compatible microplate reader.
Procedure:
-
Enzyme Reaction:
-
In a microplate, combine the recombinant MLL complex, biotinylated H3 peptide, and SAM.
-
Add this compound at a range of concentrations.
-
Incubate to allow the methylation reaction to proceed.
-
-
Detection:
-
Stop the reaction and add a mixture of AlphaLISA anti-H3K4me3 Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate in the dark.
-
-
Signal Measurement:
-
Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the amount of H3K4me3 produced.
-
-
Data Analysis:
-
Plot the signal against the inhibitor concentration to determine the IC50 value of this compound for MLL complex activity.
-
Conclusion
This compound, as a potent WDR5 inhibitor, is poised to be a significant modulator of histone H3K4 methylation. By disrupting the core of the MLL/Set1 histone methyltransferase complexes, it offers a powerful tool to probe the epigenetic mechanisms underlying gene regulation and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound and other WDR5 inhibitors on the cellular epigenome. Further studies are warranted to delineate the precise quantitative effects of this compound on histone methylation and to explore its full therapeutic potential.
References
In Vitro Profile of (R)-WM-586: A Covalent Inhibitor of the WDR5-MYC Interaction
(R)-WM-586 is the R-enantiomer of WM-586, a potent, covalent inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC. Preliminary in vitro data for the racemate, WM-586, demonstrates significant inhibition of this critical interaction, which is implicated in the progression of numerous cancers. This technical guide provides a summary of the available in vitro data, detailed experimental methodologies for key assays, and a visualization of the relevant signaling pathway.
Data Presentation
The primary in vitro activity of WM-586 has been characterized by its ability to disrupt the WDR5-MYC interaction. While specific data for the (R)-enantiomer is not yet publicly available, the racemic mixture has been shown to be a potent inhibitor.
| Compound | Assay Type | Target Interaction | IC50 (nM) | Key Findings | Reference |
| WM-586 | HTRF | WDR5-MYC | 101 | Specifically decreases WDR5 and MYC interaction. Does not affect the binding of WDR5 to RBBP5 in concentrations up to 30 µM. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary in vitro characterization of WM-586.
WDR5-MYC Interaction Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is designed to quantify the inhibitory effect of compounds on the interaction between WDR5 and a MYC-derived peptide.
Materials:
-
Recombinant WDR5 protein
-
Biotinylated MYC peptide
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-d2
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in assay buffer to create a range of concentrations.
-
Reagent Preparation: Prepare a mixture of recombinant WDR5 protein and the biotinylated MYC peptide in assay buffer.
-
Assay Plate Setup: To each well of a 384-well plate, add the test compound solution.
-
Incubation: Add the WDR5 and MYC peptide mixture to each well. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for compound binding to WDR5.
-
Detection: Prepare a detection mixture containing the europium cryptate-labeled anti-tag antibody and streptavidin-d2 in assay buffer. Add this mixture to each well.
-
Final Incubation: Incubate the plate for a further period (e.g., 4 hours) at room temperature, protected from light, to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for WDR5-MYC Interaction in Cells
This assay validates the disruption of the WDR5-MYC interaction within a cellular context.
Materials:
-
Cancer cell line known to express WDR5 and MYC (e.g., HEK293T, neuroblastoma cell lines)[2]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against WDR5 or a tag fused to WDR5 (for immunoprecipitation)
-
Antibody against MYC (for immunoblotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
This compound
Procedure:
-
Cell Culture and Treatment: Culture the cells to approximately 80-90% confluency. Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them on ice using the cell lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with the anti-WDR5 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add fresh protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing: Pellet the magnetic beads and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against MYC overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity of the co-immunoprecipitated MYC and normalize it to the amount of immunoprecipitated WDR5 to determine the effect of this compound on the interaction.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the WDR5-MYC signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: The WDR5-MYC signaling pathway in cancer.
Caption: Experimental workflow for inhibitor characterization.
References
An In-Depth Technical Guide to the Covalent Binding of (R)-WM-586
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent inhibitor (R)-WM-586, focusing on its mechanism of action, binding characteristics, and the signaling pathways it modulates. The information presented is curated from publicly available scientific literature and is intended to support research and drug development efforts targeting the WDR5-MYC protein-protein interaction.
Introduction to this compound: A Covalent Inhibitor of the WDR5-MYC Interaction
This compound is the (R)-enantiomer of the covalent inhibitor WM-586, which has been identified as a disruptor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC. The inhibition of this interaction presents a promising therapeutic strategy for cancers driven by MYC dysregulation.
WM-586 was developed through the structural optimization of a precursor molecule, WM-662, which exhibited an IC50 of 18 µM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] The racemic mixture of WM-586 demonstrates significantly improved potency, with a reported IC50 of 101 nM in a biochemical assay designed to measure the disruption of the WDR5-MYC interaction.[2][3] While specific quantitative data for the (R)-enantiomer is not extensively available in the public domain, the focus on this specific stereoisomer suggests its potential for enhanced potency or a more favorable pharmacological profile.
Quantitative Data Summary
The following table summarizes the available quantitative data for WM-586 and its precursor. It is important to note that the IC50 value for WM-586 represents the racemic mixture.
| Compound | Target Interaction | Assay Type | IC50 | Reference |
| WM-662 | WDR5-MYC | HTRF | 18 µM | [1] |
| WM-586 (racemate) | WDR5-MYC | Biochemical Assay | 101 nM | [2][3] |
Mechanism of Action: Covalent Engagement with WDR5
This compound functions as a covalent inhibitor, forming a stable, long-lasting bond with its target protein, WDR5. This irreversible mode of action offers the potential for prolonged target inhibition and enhanced therapeutic efficacy. The molecule is designed to bind to the WDR5 binding motif (WBM) pocket on the surface of WDR5, the same site responsible for engaging with the MYC transcription factor.[4] By covalently modifying a nucleophilic residue within or near this pocket, this compound physically obstructs the binding of MYC, thereby disrupting the formation of the WDR5-MYC complex.
The WDR5-MYC Signaling Pathway
WDR5 acts as a critical scaffolding protein that recruits MYC to the chromatin of target genes. This recruitment is essential for MYC to effectively drive the transcription of a host of genes involved in cellular proliferation, metabolism, and biomass accumulation.[5][6] The disruption of the WDR5-MYC interaction by this compound is hypothesized to prevent the localization of MYC to these gene promoters, leading to a downstream suppression of MYC-driven oncogenic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(R)-WM-586: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is a potent and specific covalent inhibitor of the interaction between WD-repeat domain 5 (WDR5) and MYC.[1][2] By targeting the WDR5-binding motif (WBM) on WDR5, this compound disrupts a key protein-protein interaction essential for the recruitment of the MYC oncoprotein to a subset of its target genes.[3][4][5] This disruption leads to a reduction in MYC's ability to drive the expression of genes involved in critical cellular processes such as cell growth, proliferation, and metabolism, making this compound a valuable tool for cancer research and a potential therapeutic agent for MYC-driven malignancies.[3][4][5]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability assays, co-immunoprecipitation to confirm target engagement, and analysis of MYC target gene expression.
Mechanism of Action
WDR5 is a scaffold protein that plays a crucial role in the assembly of several chromatin-modifying complexes.[3][5] One of its key functions is to facilitate the recruitment of the MYC transcription factor to chromatin.[4][6] The interaction between WDR5 and MYC is mediated by the binding of the MYC Box IIIb (MbIIIb) region of MYC to the WBM pocket on WDR5. This compound covalently binds to a cysteine residue within the WBM pocket of WDR5, thereby preventing its interaction with MYC.[1] This leads to the displacement of MYC from the chromatin at specific gene loci, resulting in the downregulation of MYC target gene expression and subsequent inhibition of cancer cell proliferation.[4]
Data Presentation
| Parameter | Value | Reference |
| Target | WDR5-MYC Interaction (WBM site) | [1][3][5] |
| IC50 | 101 nM | [1][2] |
| Mode of Action | Covalent Inhibitor | [1][2] |
| Cellular Effect | Disrupts WDR5-MYC interaction, reduces MYC recruitment to chromatin, inhibits proliferation of MYC-driven cancer cells. | [4][5] |
Experimental Protocols
Cell Culture and Treatment
A variety of cancer cell lines, particularly those with MYC amplification or dependency, can be used to study the effects of this compound. This protocol provides a general guideline that can be adapted for specific cell lines.
Materials:
-
Cancer cell line of interest (e.g., HEK293 for co-immunoprecipitation, various cancer cell lines for proliferation assays)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 96-well for proliferation assays, 10 cm dishes for protein or RNA extraction)
Procedure:
-
Cell Seeding:
-
For proliferation assays, seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
For protein or RNA extraction, seed cells in 10 cm dishes to achieve 70-80% confluency at the time of harvest.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
After allowing the cells to adhere overnight, replace the old medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Treatment concentrations can range from nanomolar to micromolar, depending on the cell line and the assay. A dose-response curve is recommended to determine the optimal concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT or WST-1)
Materials:
-
Cells treated with this compound as described in Protocol 1
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
At the end of the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for WDR5-MYC Interaction
This protocol is designed to demonstrate the disruption of the WDR5-MYC interaction in cells treated with this compound. HEK293 cells are often used for these experiments due to their high transfection efficiency and robust protein expression.
Materials:
-
HEK293 cells
-
Expression vectors for tagged WDR5 (e.g., FLAG-WDR5) and MYC (e.g., HA-MYC)
-
Transfection reagent
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for detecting MYC)
-
Anti-WDR5 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfection: Co-transfect HEK293 cells with FLAG-WDR5 and HA-MYC expression vectors.
-
Treatment: 24-48 hours post-transfection, treat the cells with this compound or vehicle control for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody to pull down FLAG-WDR5.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using anti-HA and anti-WDR5 antibodies to detect co-immunoprecipitated MYC and immunoprecipitated WDR5, respectively. A decrease in the amount of co-immunoprecipitated HA-MYC in the this compound-treated sample compared to the control indicates disruption of the WDR5-MYC interaction.
Quantitative Real-Time PCR (qRT-PCR) for MYC Target Genes
This protocol measures the effect of this compound on the expression of MYC target genes.
Materials:
-
Cancer cells treated with this compound as described in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC target genes (e.g., NCL, RPL family genes) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for specific MYC target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
Visualizations
Caption: Experimental workflow for cell-based assays with this compound.
Caption: Signaling pathway of this compound action on the WDR5-MYC interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (R)-WM-586 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-WM-586, a potent and covalent inhibitor of the WDR5-MYC interaction, in Western Blotting experiments. The protocols outlined below are designed to facilitate the investigation of the inhibitor's effects on the WDR5-MYC signaling pathway.
Introduction
This compound is the R-enantiomer of WM-586, a small molecule inhibitor that covalently targets the WD repeat-containing protein 5 (WDR5). WDR5 is a critical component of multiple protein complexes and plays a key role in chromatin modification and gene transcription. Notably, WDR5 interacts with the oncogenic transcription factor MYC, and this interaction is crucial for the recruitment of MYC to its target genes, thereby promoting cancer cell proliferation. This compound disrupts the WDR5-MYC interaction with a reported IC50 of 101 nM, making it a valuable tool for studying the biological consequences of this inhibition and for potential therapeutic development.[1]
Western Blotting is an essential technique to assess the efficacy of this compound by monitoring changes in the protein levels of WDR5, MYC, and downstream targets. This document provides a detailed protocol for performing Western Blot analysis in cells treated with this compound.
Mechanism of Action of this compound
This compound specifically targets WDR5, preventing its interaction with MYC. This disruption is expected to reduce the stability and transcriptional activity of MYC at its target gene promoters. Consequently, a reduction in the expression of MYC-dependent genes and potentially a decrease in MYC protein levels may be observed. The following diagram illustrates the targeted signaling pathway.
Caption: Signaling pathway of the WDR5-MYC interaction and its inhibition by this compound.
Experimental Protocols
This section provides a detailed step-by-step protocol for Western Blot analysis of cells treated with this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question, preferably one with known MYC dependency (e.g., various cancer cell lines).
-
Cell Seeding: Seed the cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
Protein Extraction (Lysis)
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Cell Lysis: Add the lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to each sample and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).
Data Presentation
Summarize the quantitative data from the Western Blot analysis in the following tables for clear comparison.
Table 1: Recommended Antibody Dilutions
| Antibody Target | Host Species | Supplier (Cat. No.) | Recommended Dilution |
| WDR5 | Rabbit | Cell Signaling Technology (#13105) | 1:1000 |
| c-MYC | Rabbit | Cell Signaling Technology (#5605) | 1:1000 |
| GAPDH | Rabbit | Cell Signaling Technology (#2118) | 1:1000 |
| β-Actin | Mouse | Cell Signaling Technology (#3700) | 1:1000 |
Table 2: Example Treatment Conditions and Protein Concentrations
| Treatment Group | This compound Conc. (µM) | Treatment Duration (h) | Protein Conc. (µg/µL) |
| Vehicle Control | 0 (DMSO) | 48 | 2.5 |
| Treatment 1 | 0.1 | 48 | 2.4 |
| Treatment 2 | 1 | 48 | 2.6 |
| Treatment 3 | 10 | 48 | 2.3 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the Western Blot protocol.
Caption: Experimental workflow for Western Blot analysis using this compound.
References
Application Notes and Protocols for (R)-WM-586 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is a covalent inhibitor of the WD40-repeat-containing protein 5 (WDR5), a key component of multiple protein complexes involved in histone modification and gene transcription. WDR5 is a critical regulator of cellular processes and has emerged as a promising therapeutic target in various cancers, including those driven by the MYC oncogene. These application notes provide a comprehensive overview of the available data on the in vivo use of WDR5 inhibitors in mouse models, with a focus on guiding the experimental design for this compound. While specific in vivo dosage data for this compound is not yet publicly available, information from structurally and functionally related WDR5 inhibitors can inform initial study design.
WDR5 Signaling Pathway and Therapeutic Rationale
WDR5 is a core component of the MLL/SET1 histone methyltransferase complexes, where it is essential for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. Additionally, WDR5 interacts with the MYC oncoprotein, facilitating its recruitment to chromatin and the subsequent activation of MYC target genes that drive cell proliferation and tumor growth. By inhibiting WDR5, this compound is designed to disrupt these oncogenic signaling pathways, leading to decreased cancer cell growth and survival.
Caption: WDR5 interacts with MLL/SET1 and MYC to promote oncogenic gene transcription.
Quantitative Data Summary for WDR5 Inhibitors in Mouse Models
The following table summarizes in vivo dosage and administration data from published studies on small molecule inhibitors targeting WDR5. This information can serve as a valuable reference for designing initial dose-finding studies for this compound.
| Compound | Target | Mouse Model | Route of Administration | Dosage | Dosing Frequency | Reference |
| MS67 | WDR5 Degrader | MV4;11 Xenograft | Intraperitoneal (IP) | 75 mg/kg | Twice daily (BID) | [1] |
| Compound 3 | WDR5 WIN-site inhibitor | Xenograft Model | Intraperitoneal (IP) | 10, 50, 100 mg/kg | Not specified | [2] |
| C10 | WDR5 WIN-site inhibitor | Hematologic Malignancy Xenografts | Not specified | 100 mg/kg | Once daily (QD) or Twice daily (BID) | [3] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a WDR5 inhibitor in an immunodeficient mouse model.
1. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MV4;11 acute myeloid leukemia cells) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
2. Tumor Growth Monitoring and Animal Grouping:
-
Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Compound Preparation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). The exact formulation may need to be optimized based on the compound's solubility and stability.
-
Administer the compound and vehicle control via the chosen route (e.g., intraperitoneal injection or oral gavage) at the determined dosage and frequency.
4. Efficacy Assessment:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
5. Pharmacodynamic (PD) Marker Analysis:
-
To confirm target engagement, tumor samples can be analyzed for changes in biomarkers such as levels of H3K4 trimethylation or expression of MYC target genes using techniques like Western blotting, immunohistochemistry, or RT-qPCR.
Caption: A typical workflow for an in vivo xenograft efficacy study.
Pharmacokinetic (PK) Study Protocol
A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
1. Animal Model and Dosing:
-
Use a sufficient number of mice (e.g., 3-5 per time point) for robust data collection.
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
2. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma.
-
At the final time point, tissues of interest (e.g., tumor, liver, plasma) can be collected.
3. Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma and tissue samples.
4. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Conclusion
While specific in vivo dosage information for this compound is not yet available in the public domain, the data from related WDR5 inhibitors provide a strong foundation for initiating preclinical studies. Researchers should begin with dose-range-finding studies to determine the maximum tolerated dose (MTD) and establish a safe and effective dose for efficacy studies. The protocols and data presented in these application notes are intended to serve as a guide for the rational design of in vivo experiments to evaluate the therapeutic potential of this compound.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-WM-586 in Neuroblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is often characterized by the amplification of the N-Myc oncogene, a key driver of tumor progression and a marker of poor prognosis. The interaction between N-Myc and the WD40-repeat protein WDR5 is crucial for the transcriptional activation of N-Myc target genes, promoting cell growth and proliferation.[1] (R)-WM-586 is a potent and specific covalent inhibitor of WDR5. It acts by disrupting the critical interaction between WDR5 and N-Myc, thereby presenting a promising therapeutic strategy for N-Myc-amplified neuroblastoma.[2]
These application notes provide a comprehensive guide for the use of this compound in neuroblastoma cell line research, including its mechanism of action, protocols for key experiments, and illustrative data.
Mechanism of Action
This compound is a small molecule inhibitor that covalently binds to WDR5, a core component of multiple protein complexes involved in histone modification and transcriptional regulation. In the context of neuroblastoma, WDR5 acts as a critical cofactor for the N-Myc oncoprotein. The binding of N-Myc to WDR5 is essential for the recruitment of the N-Myc transcriptional complex to the promoters of its target genes. This leads to the upregulation of genes involved in cell cycle progression, ribosome biogenesis, and metabolism, ultimately driving tumor growth. This compound specifically inhibits the interaction between WDR5 and N-Myc, leading to the suppression of N-Myc-driven gene expression, cell cycle arrest, and apoptosis in neuroblastoma cells.[1]
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in common neuroblastoma cell lines. Please note that this is example data for illustrative purposes, as specific published data for this compound in these exact cell lines is limited. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | N-Myc Status | IC50 (µM) after 72h Treatment |
| SK-N-BE(2) | Amplified | 0.5 - 2.0 |
| IMR-32 | Amplified | 0.8 - 3.0 |
| SH-SY5Y | Non-amplified | 10.0 - 25.0 |
| SK-N-AS | Non-amplified | > 50.0 |
Table 2: Effect of this compound on Cell Viability of SK-N-BE(2) Cells
| This compound Concentration (µM) | Cell Viability (%) after 72h |
| 0 (Vehicle Control) | 100 |
| 0.1 | 85 ± 5.2 |
| 0.5 | 62 ± 4.1 |
| 1.0 | 48 ± 3.5 |
| 5.0 | 25 ± 2.8 |
| 10.0 | 12 ± 1.9 |
Table 3: Apoptosis Induction by this compound in SK-N-BE(2) Cells
| Treatment (24h) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 5 ± 1.2 |
| This compound (1 µM) | 25 ± 3.1 |
| This compound (5 µM) | 60 ± 4.5 |
Table 4: Effect of this compound on N-Myc and WDR5 Target Gene Expression in SK-N-BE(2) Cells
| Treatment (24h) | Relative N-Myc Protein Level | Relative p53 Protein Level |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 0.4 ± 0.08 | 2.5 ± 0.3 |
Experimental Protocols
Cell Culture and Maintenance of Neuroblastoma Cell Lines
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture neuroblastoma cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at the desired density in fresh medium.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to minimize solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
Neuroblastoma cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) in a final volume of 200 µL per well.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates
-
Neuroblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed neuroblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for the specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Materials:
-
6-well plates
-
Neuroblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-N-Myc, anti-WDR5, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
Visualizations
Caption: Signaling pathway of WDR5-N-Myc and its inhibition by this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Caption: Logical flow of this compound's anti-neuroblastoma activity.
References
Application Notes and Protocols for (R)-WM-586 in Co-Immunoprecipitation Assays for WDR5
Audience: Researchers, scientists, and drug development professionals.
Introduction
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complexes.[1] These complexes play a critical role in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark essential for transcriptional activation.[1] WDR5 also directly interacts with the oncoprotein MYC, facilitating its recruitment to chromatin and subsequent activation of target genes involved in cell proliferation and tumorigenesis.[2][3][4] The interaction between WDR5 and MYC is a key driver in various cancers, making it an attractive target for therapeutic intervention.[2][3][4]
(R)-WM-586 is the active stereoisomer of WM-586, a potent and covalent inhibitor that specifically disrupts the interaction between WDR5 and MYC.[5][6] This document provides detailed application notes and protocols for the use of this compound in co-immunoprecipitation (Co-IP) assays to study the WDR5-MYC interaction.
Data Presentation
The inhibitory activity of WM-586, the racemic mixture containing the active this compound enantiomer, on the WDR5-MYC interaction has been quantified. This data is essential for designing experiments to probe the disruption of this protein-protein interaction in a cellular context.
| Compound | Target Interaction | Assay Type | IC50 (nM) | Reference |
| WM-586 | WDR5-MYC | Homogeneous Time-Resolved Fluorescence (HTRF) | 101 | [5][6] |
Experimental Protocols
Co-Immunoprecipitation Assay to Evaluate the Effect of this compound on the WDR5-MYC Interaction
This protocol details the steps to assess the efficacy of this compound in disrupting the endogenous interaction between WDR5 and MYC in a human cell line.
1. Cell Culture and Treatment:
-
Cell Line: HEK293T cells are a suitable model as they are readily transfectable and commonly used for Co-IP experiments.
-
Culture Conditions: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. A recommended starting concentration is 5 µM.
-
Incubate the cells for 4-6 hours. This incubation time should be optimized based on the specific cell line and experimental goals.
-
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 ml of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Reserve a small aliquot (e.g., 50 µl) of the lysate as the "input" control.
3. Immunoprecipitation:
-
Antibody Incubation:
-
To the remaining lysate, add a primary antibody against WDR5 (or MYC). The choice of "bait" protein depends on antibody availability and quality.
-
As a negative control, add an equivalent amount of isotype-matched IgG to a separate tube of lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
-
Bead Incubation:
-
Add Protein A/G magnetic beads (or agarose (B213101) beads) to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
4. Washing:
-
Pellet the beads using a magnetic stand (or by centrifugation for agarose beads).
-
Discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold Co-IP lysis buffer. After the final wash, carefully remove all residual buffer.
5. Elution and Sample Preparation:
-
Resuspend the beads in 50 µl of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
6. Western Blot Analysis:
-
Load the input, IgG control, and Co-IP samples onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against WDR5 and MYC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system.
Expected Results:
In the DMSO-treated sample, the anti-WDR5 antibody should pull down WDR5, and MYC should be detected in the eluate, confirming their interaction. In the this compound-treated samples, a dose-dependent decrease in the amount of co-immunoprecipitated MYC should be observed, indicating the disruption of the WDR5-MYC interaction. The input lanes should show equal protein levels across all conditions. The IgG control should not pull down either WDR5 or MYC.
Visualizations
WDR5-MYC Signaling Pathway and Inhibition by this compound
Caption: WDR5-MYC interaction and its inhibition by this compound.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for WDR5-MYC co-immunoprecipitation assay.
References
- 1. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (R)-WM-586
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is the R-enantiomer of WM-586, a potent and covalent inhibitor of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein that plays a key role in gene regulation by facilitating the interaction between various proteins and chromatin. One of its most well-characterized functions is its interaction with the transcription factor MYC, a potent oncoprotein frequently dysregulated in human cancers. The WDR5-MYC interaction is essential for the recruitment of MYC to its target gene promoters, thereby driving the expression of genes involved in cell proliferation, growth, and metabolism.
By covalently binding to WDR5, this compound disrupts the WDR5-MYC interaction, leading to the suppression of MYC-driven transcriptional programs. This inhibition can result in cell cycle arrest and the induction of apoptosis in cancer cells dependent on MYC activity. Flow cytometry is a powerful technique to quantitatively assess these cellular responses to this compound treatment. This document provides detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.
Data Presentation
The following table summarizes key quantitative parameters for the flow cytometry protocols described below.
| Parameter | Apoptosis Assay (Annexin V/PI) | Cell Cycle Analysis (Propidium Iodide) |
| Cell Seeding Density | 1 x 10^6 cells/well in a 6-well plate | 1 x 10^6 cells/well in a 6-well plate |
| This compound Treatment Concentration | 0.1 - 10 µM (titration recommended) | 0.1 - 10 µM (titration recommended) |
| Treatment Duration | 24 - 72 hours | 24 - 72 hours |
| Cell Number for Staining | 1 - 5 x 10^5 cells | 1 x 10^6 cells |
| Annexin V-FITC Volume | 5 µL per 100 µL of cell suspension | N/A |
| Propidium Iodide (PI) Staining Solution | 5 µL of 50 µg/mL solution | 500 µL of 50 µg/mL solution |
| RNase A Concentration | N/A | 100 µg/mL |
| Incubation Time (Staining) | 15 minutes at room temperature | 30 minutes at room temperature |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials and Reagents:
-
This compound
-
Cell line of interest (e.g., a MYC-dependent cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin and neutralize with complete medium. Collect the cells by centrifugation.
-
For suspension cells, collect the cells directly by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials and Reagents:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A (100 µg/mL, DNase-free)
-
6-well tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.
-
Cell Harvesting: Harvest the cells as described in step 3 of the Apoptosis Analysis protocol.
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualization
Caption: Flowchart of the experimental procedure for analyzing apoptosis and cell cycle in this compound treated cells.
Caption: Mechanism of this compound action on the WDR5-MYC signaling pathway leading to cell cycle arrest and apoptosis.
Troubleshooting & Optimization
Technical Support Center: (R)-WM-586
This technical support center provides guidance on the stability and handling of (R)-WM-586 in DMSO, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound dissolved in DMSO?
A1: For this compound dissolved in a solvent such as DMSO, it is recommended to store the solution at -20°C for up to one month.[1][2][3][4] For longer-term storage of up to six months, -80°C is recommended.[1][2][3][4] To ensure stability, it is best to store the solutions under a nitrogen atmosphere.[1][2][3][4]
Q2: How long can I store a DMSO stock solution of this compound at -20°C?
A2: A DMSO stock solution of this compound is stable for up to one month when stored at -20°C.[1][2][3][4] For storage periods exceeding one month, it is advisable to store the solution at -80°C.
Q3: Should I be concerned about freeze-thaw cycles with my this compound DMSO stock?
A3: Yes, repeated freeze-thaw cycles should be avoided as they can degrade the compound. It is highly recommended to aliquot the DMSO stock solution into single-use volumes to minimize the number of times the main stock is thawed.
Q4: What is the best way to prepare a stock solution of this compound in DMSO?
A4: To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Add the desired volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A5: If precipitation is observed upon thawing a frozen DMSO stock solution, it is important to ensure the compound is completely redissolved before use. Gently warm the vial to room temperature and vortex or sonicate until the solution is clear. Precipitates can occur if a compound's solubility is exceeded at lower temperatures.
Stability Data
| Compound | Solvent | Storage Temperature | Recommended Storage Duration |
| This compound | DMSO | -20°C | 1 month[1][2][3][4] |
| This compound | DMSO | -80°C | 6 months[1][2][3][4] |
Experimental Protocols
Protocol for Preparing and Storing this compound DMSO Stock Solutions
-
Equilibration: Allow the vial containing solid this compound to reach room temperature before opening. This prevents moisture from the air from condensing inside the vial.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the vial for a few minutes in a water bath to aid dissolution.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention polypropylene (B1209903) microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1][2][3][4] For optimal stability, storing under a nitrogen atmosphere is recommended.[1][2][3][4]
Troubleshooting Guides
Issue: Inconsistent experimental results.
This could be due to degradation of the this compound stock solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: Compound precipitation in aqueous buffer.
This compound, like many organic small molecules, may have limited solubility in aqueous solutions.
Caption: Decision tree for addressing compound precipitation issues.
References
Technical Support Center: Troubleshooting (R)-WM-586 Insolubility Issues
This technical support center is designed for researchers, scientists, and drug development professionals who are using the WDR5 inhibitor, (R)-WM-586, and encountering challenges with its solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the R-enantiomer of WM-586, a potent and covalent inhibitor of the WD repeat-containing protein 5 (WDR5).[1][2] It specifically disrupts the protein-protein interaction between WDR5 and c-MYC, a key driver in many cancers.[3] While its biological activity is well-documented, its solubility can be challenging.
Q2: I'm seeing precipitation when I dilute my this compound DMSO stock in aqueous buffer. What is happening?
This is a common issue for many small molecules that are highly soluble in organic solvents like DMSO but have poor aqueous solubility. When the DMSO stock is diluted into an aqueous buffer (e.g., cell culture media, PBS), the percentage of DMSO decreases significantly, causing the compound to crash out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in anhydrous, high-purity DMSO.
Q4: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%. However, the tolerance can vary between cell lines, so it is best to determine the optimal DMSO concentration for your specific cells by running a vehicle control experiment.
Q5: How should I store my this compound, both as a solid and in solution?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. For short-term storage, a DMSO stock solution can be kept at -20°C for up to one month. It is recommended to store solutions under a nitrogen atmosphere to minimize degradation.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer.
This is the most common solubility issue. Here are several strategies to overcome this problem, presented in a logical workflow.
Troubleshooting Workflow for Compound Precipitation
A logical workflow for troubleshooting compound precipitation.
Detailed Steps:
-
Optimize the Dilution Method:
-
Add stock to buffer, not vice-versa: Always add the small volume of your DMSO stock solution to the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
-
Reduce the Final Concentration:
-
It's possible that the desired final concentration of this compound is above its solubility limit in the final aqueous buffer. Try lowering the final concentration of the compound in your assay.
-
-
Use of Co-solvents (for in vivo or specific in vitro assays):
-
If your experimental system allows, the use of co-solvents can enhance solubility. Common co-solvents include:
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Glycerol
-
-
A typical formulation for animal studies might involve a vehicle of 10% DMSO, 40% PEG400, and 50% saline. The optimal ratio will need to be determined empirically.
-
-
pH Adjustment of the Buffer:
-
The solubility of a compound can be pH-dependent. If your experimental conditions permit, you can try adjusting the pH of your aqueous buffer. However, be mindful that extreme pH can affect the stability of the compound and the biological system.
-
Issue 2: Inconsistent results in biological assays.
Inconsistent results can often be traced back to incomplete solubilization or precipitation of the compound.
-
Visual Inspection: Before adding the compound to your assay, visually inspect the diluted solution for any signs of cloudiness or precipitate.
-
Centrifugation: If you suspect microprecipitation, centrifuge your working solution at high speed (e.g., >10,000 x g) for 10-15 minutes before adding the supernatant to your experiment.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₀F₃N₅O₃S |
| Molecular Weight | 467.46 g/mol |
| Appearance | White to off-white solid |
Table 2: Recommended Stock Solution Preparation in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO |
| 1 mM | 0.467 mg | 2.337 mg |
| 10 mM | 4.67 mg | 23.37 mg |
| 50 mM | 23.37 mg | 116.85 mg |
Note: These values are calculated based on the molecular weight. Adjustments may be needed based on the purity of the specific batch.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out 4.67 mg of this compound powder using a calibrated analytical balance.
-
Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication (5-10 minutes in a water bath sonicator) can be applied. Ensure the vial is tightly capped during these steps.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Prepare an Intermediate Dilution: From your 10 mM stock solution in DMSO, prepare a 1 mM intermediate dilution by adding 10 µL of the stock to 990 µL of DMSO.
-
Prepare the Final Working Solution: Add 1 µL of the 1 mM intermediate dilution to 99 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the DMSO intermediate to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion.
Mandatory Visualizations
WDR5-MYC Signaling Pathway
This compound acts by covalently binding to WDR5, which prevents its interaction with the oncoprotein c-MYC. This disruption inhibits the recruitment of c-MYC to the chromatin of target genes, thereby downregulating the expression of genes involved in cell proliferation and survival.
The inhibitory action of this compound on the WDR5-MYC signaling pathway.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for using this compound in a cell-based experiment, from stock solution preparation to data analysis.
A standard experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Optimizing (R)-WM-586 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of the IC50 value of (R)-WM-586, a covalent inhibitor of the WDR5-MYC interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific covalent inhibitor of the interaction between WD-repeat domain 5 (WDR5) and MYC.[1] WDR5 acts as a critical cofactor for the oncoprotein MYC, facilitating its recruitment to chromatin and the subsequent transcription of genes involved in cell proliferation and tumorigenesis.[2][3][4][5] By covalently binding to WDR5, this compound disrupts the WDR5-MYC interaction, leading to reduced MYC activity and inhibition of cancer cell growth. A biochemical assay has reported an IC50 of 101 nM for this interaction.[1]
Q2: Why are my IC50 values for this compound inconsistent across experiments?
Inconsistency in IC50 values for covalent inhibitors like this compound is a common issue and can be attributed to the time-dependent nature of their inhibition. Unlike reversible inhibitors, the IC50 of a covalent inhibitor will decrease with longer pre-incubation times. Therefore, it is crucial to standardize the pre-incubation time across all experiments to ensure reproducibility. For a more accurate measure of potency that is independent of pre-incubation time, it is recommended to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation rate), with the overall potency best described by the second-order rate constant kinact/KI.
Q3: What is the expected cellular IC50 range for this compound?
The cellular IC50 value for this compound can vary significantly depending on the cell line, experimental conditions (e.g., cell density, incubation time), and the specific cell viability assay used. As this compound is a covalent inhibitor, the determined IC50 is highly dependent on the incubation time. Longer incubation will generally result in a lower apparent IC50. It is essential to establish a standardized protocol and report the incubation time alongside any IC50 values.
Troubleshooting Guide
This guide addresses common problems encountered during the determination of IC50 values for this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Cell clumping- Incomplete mixing of this compound | - Calibrate pipettes regularly.- Ensure a single-cell suspension before seeding.- Mix the plate gently after adding the compound. |
| IC50 value is much higher than expected | - this compound degradation- Incorrect stock concentration- Short incubation time | - Prepare fresh dilutions from a frozen stock for each experiment.- Verify the stock solution concentration.- Increase the incubation time to allow for the covalent interaction. |
| IC50 curve has a shallow slope | - Compound precipitation at high concentrations- Off-target effects | - Check the solubility of this compound in your cell culture medium.- Use a narrower concentration range centered around the expected IC50. |
| Inconsistent results between experiments | - Variation in cell passage number- Different lots of media or serum- Fluctuation in incubation conditions | - Use cells within a narrow passage number range.- Test new lots of reagents before use in critical experiments.- Ensure consistent temperature, humidity, and CO2 levels. |
| Could not determine a 50% inhibition at the highest concentration tested | - The compound may not be potent enough in the chosen cell line or the concentration range is too low. | - Test a higher range of concentrations. If solubility is an issue, consider a different assay. If the compound is not toxic in the tested range, you may need to reconsider the model system.[6] |
Experimental Protocols
Detailed Protocol for Cellular IC50 Determination of this compound using an MTT Assay
This protocol is adapted for a covalent inhibitor and emphasizes the importance of a pre-incubation step.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from the logarithmic growth phase.
-
Adjust the cell suspension concentration to 5,000-10,000 cells/100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to use a wide range of concentrations initially (e.g., 1 nM to 100 µM) to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and no-cell control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). For a covalent inhibitor, it is critical to keep this time consistent across all experiments. A time-course experiment is recommended to understand the time-dependency of the inhibition.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.[7]
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Illustrative Cellular IC50 Values for this compound
The following table provides an example of how to present cellular IC50 data for this compound. Users should replace the placeholder data with their own experimental results.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| SH-SY5Y | Neuroblastoma | 72 | [Insert experimental value] |
| MCF-7 | Breast Cancer | 72 | [Insert experimental value] |
| T24 | Bladder Cancer | 72 | [Insert experimental value] |
| HCT116 | Colorectal Cancer | 72 | [Insert experimental value] |
Visualizations
WDR5-MYC Signaling Pathway
Caption: The WDR5-MYC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A decision tree for troubleshooting inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: (R)-WM-586 Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-WM-586, a covalent inhibitor of the WDR5-MYC interaction. Given the covalent nature of this inhibitor, a thorough understanding and investigation of its selectivity are crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is the R-enantiomer of WM-586, a known covalent inhibitor of the WD repeat-containing protein 5 (WDR5).[1][2] Its primary on-target effect is the disruption of the protein-protein interaction (PPI) between WDR5 and the oncogenic transcription factor MYC, with a reported IC50 of 101 nM.[1] This inhibition is achieved through the formation of a covalent bond, with studies suggesting that Lys250 is a primary binding residue on WDR5. By disrupting the WDR5-MYC interaction, this compound is investigated for its therapeutic potential in various cancers, including neuroblastoma, breast cancer, bladder cancer, and colorectal cancer.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
Q3: What are the common experimental approaches to identify off-target effects of covalent inhibitors like this compound?
Several robust methodologies can be employed to identify the off-target profile of covalent inhibitors:
-
Kinase Profiling: A common off-target class for small molecule inhibitors is the protein kinase family. Kinome-wide screening assays can assess the inhibitory activity of this compound against a large panel of kinases, providing a quantitative measure of its selectivity.[6]
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics technique uses probes that react with entire enzyme families to profile their functional state in complex biological samples.[3][7] A competitive ABPP experiment, where the proteome is pre-treated with this compound before probe labeling, can identify covalently modified off-target proteins.
-
Chemoproteomics using "Clickable" Probes: A version of this compound can be synthesized with a bio-orthogonal tag (e.g., an alkyne or azide). This "clickable" probe can be introduced to cells or cell lysates, and its covalently bound protein partners can be identified using mass spectrometry.[3][7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in response to ligand binding. Off-target engagement by this compound can alter the melting temperature of unintended protein targets, which can be detected by quantitative proteomics.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound, potentially due to off-target effects.
Issue 1: Unexpected Cell Viability/Cytotoxicity Profile
You observe that this compound induces cytotoxicity in a cancer cell line that is not known to be MYC-dependent, or the observed potency is significantly higher than expected based on its WDR5-MYC inhibition.
Possible Cause: Off-target inhibition of essential cellular proteins, such as kinases involved in cell survival signaling.
Troubleshooting Steps:
-
Perform a Kinome-Wide Selectivity Screen: To identify potential off-target kinases, screen this compound against a broad panel of kinases at a relevant concentration (e.g., 1 µM).
-
Validate Off-Target Kinase Inhibition in Cells: If the kinase screen identifies potential off-targets, validate their inhibition in your cancer cell line using methods like Western blotting to assess the phosphorylation of known downstream substrates.
-
Compare with Structurally Unrelated WDR5 Inhibitors: If available, treat cells with a non-covalent or structurally distinct WDR5 inhibitor. If the unexpected cytotoxicity is not observed with other WDR5 inhibitors, it is more likely an off-target effect of this compound.
-
Rescue Experiments: If a specific off-target is identified, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target protein.
Hypothetical Kinase Selectivity Data for this compound (1 µM)
| Kinase Target | % Inhibition | Potential Implication |
| WDR5 (On-target) | 95% | Expected on-target activity |
| Aurora Kinase A | 85% | Cell cycle arrest, apoptosis |
| JAK2 | 70% | Effects on cell signaling and survival |
| PI3Kα | 60% | Modulation of the PI3K/AKT/mTOR pathway |
| MEK1 | 45% | Inhibition of the MAPK/ERK pathway |
| SRC | 30% | Minor effects on cell adhesion and migration |
Issue 2: Discrepancy Between WDR5-MYC Disruption and Phenotypic Outcome
Your results show effective disruption of the WDR5-MYC interaction at a specific concentration of this compound, but the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) does not correlate or is much stronger than anticipated.
Possible Cause: The observed phenotype is a combination of on-target effects and the modulation of one or more off-target signaling pathways.
Troubleshooting Steps:
-
Conduct a Dose-Response Analysis: Perform detailed dose-response curves for both WDR5-MYC interaction disruption and the cellular phenotype. A significant leftward shift in the phenotypic curve relative to the target engagement curve suggests off-target contributions.
-
Proteome-Wide Off-Target Identification: Employ an unbiased proteomics approach, such as competitive ABPP or the use of a clickable this compound probe, to identify a broader range of potential off-targets.
-
Pathway Analysis: Use bioinformatics tools to analyze the identified off-targets and determine if they converge on signaling pathways known to regulate the observed phenotype.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel: Utilize a commercial kinase screening service that offers a broad panel of purified, active kinases (e.g., >400 kinases).
-
Assay Format: A common format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay.
-
Procedure: a. The kinase, a suitable substrate, and ATP are incubated in a reaction buffer. b. This compound is added at a fixed concentration (e.g., 1 µM) to the reaction mixture. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO vehicle control.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify covalently bound off-targets of this compound in a cellular proteome.
Methodology:
-
Cell Culture and Lysis: Grow the cancer cell line of interest to ~80% confluency. Harvest the cells and prepare a cell lysate.
-
Inhibitor Treatment: Incubate the cell lysate with this compound at various concentrations (e.g., 1 µM, 10 µM) or a DMSO vehicle control for 1 hour at room temperature.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysates and incubate for 1 hour.
-
Click Chemistry: Ligate the probe-labeled proteins to a reporter tag (e.g., biotin-azide) via a copper-catalyzed click reaction.
-
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads. Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of this compound are considered potential off-targets.
Visualizations
Caption: Workflow for investigating unexpected phenotypes.
Caption: On-target vs. a potential off-target pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment screening for a protein-protein interaction inhibitor to WDR5. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
How to minimize (R)-WM-586 toxicity in primary cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the use of (R)-WM-586 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the R-enantiomer of WM-586, a covalent small molecule inhibitor of the WD40-repeat domain 5 (WDR5) protein.[1][2] Its primary mechanism of action is to disrupt the protein-protein interaction between WDR5 and the transcription factor c-MYC.[3][4] WDR5 is a critical scaffolding protein that plays a key role in the assembly of chromatin-modifying complexes.[5][6] By covalently binding to WDR5, this compound inhibits the oncogenic activity of MYC, which is implicated in various cancers.[3][4][5]
The interaction between WDR5 and MYC is crucial for the regulation of gene transcription involved in cell proliferation and growth. This compound offers a targeted approach to inhibit these processes in cancer cells.
Q2: What are the common causes of toxicity with small molecules like this compound in primary cells?
Toxicity from small molecule inhibitors in primary cells can stem from several factors:
-
High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cytotoxicity.[7]
-
Prolonged Exposure: Continuous exposure of sensitive primary cells to a compound can disrupt normal cellular functions and lead to cumulative toxicity.[7]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to primary cells at concentrations that may be tolerated by immortalized cell lines. It is crucial to keep the final solvent concentration low (generally ≤ 0.1%).[8]
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides WDR5, leading to unintended biological consequences and toxicity.
-
Metabolite Toxicity: The metabolic breakdown of this compound by primary cells could produce toxic byproducts.
-
Compound Instability: Improper storage or handling can lead to degradation of the compound, potentially generating impurities with toxic effects.
Q3: How should I prepare and store this compound to ensure its stability and minimize potential artifacts?
Proper handling and storage are critical for the efficacy and reproducibility of your experiments.
| Parameter | Recommendation |
| Storage of Dry Compound | Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). Keep dry and protected from light.[9] |
| Stock Solution Preparation | Use a high-purity, anhydrous solvent such as DMSO. |
| Stock Solution Storage | Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[7][8] |
| Working Solution Preparation | Prepare fresh dilutions of the stock solution in your cell culture medium for each experiment.[7] |
Q4: What are the essential controls to include in my experiments with this compound?
To ensure that the observed effects are specific to the action of this compound, the following controls are essential:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effect of the compound from the effect of the solvent.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle. This provides a baseline for cell health and behavior.
-
Positive Control (if available): A known inhibitor of the WDR5-MYC pathway or a compound with a well-characterized effect on your primary cells.
WDR5-MYC Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the WDR5-MYC pathway.
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with this compound.
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 of ~101 nM for the racemate.[3][4] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to find the minimum time required to observe the desired biological effect. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically below 0.1%.[8] Run a vehicle-only control to verify. |
| Primary cells are particularly sensitive. | Some primary cell types are inherently more sensitive to chemical treatments. Consider using lower concentrations and shorter exposure times as a starting point. |
| Compound degradation or impurity. | Purchase this compound from a reputable supplier. Ensure proper storage and handling as per the manufacturer's instructions.[7] |
Issue 2: Inconsistent results or lack of this compound activity.
| Potential Cause | Recommended Solution |
| Inhibitor is not active. | Check the storage conditions and age of the compound. Prepare a fresh stock solution from the dry powder.[7] |
| Sub-optimal concentration. | The concentration used may be too low to elicit a response in your specific primary cell type. Re-evaluate the dose-response curve. |
| Variability in cell culture. | Ensure consistency in cell seeding density, passage number, and overall cell health. Primary cells can exhibit variability between donors and passages. |
| Repeated freeze-thaw cycles of stock solution. | Prepare single-use aliquots of the stock solution to maintain compound integrity.[8] |
Experimental Protocols
Protocol for Determining the Optimal Non-Toxic Concentration of this compound
This protocol uses a resazurin-based cell viability assay to determine a concentration range of this compound that is non-toxic to the primary cells of interest.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous, high-purity)
-
96-well cell culture plates
-
Resazurin (B115843) sodium salt solution
-
Plate reader capable of measuring fluorescence at 560 nm excitation / 590 nm emission
Procedure:
-
Cell Seeding: a. Seed your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. b. Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range (e.g., 0.1 nM to 10 µM). c. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. After the incubation period, add 10 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the this compound concentration to determine the concentration range that does not significantly impact cell viability.
Dose-Response Experimental Workflow
Caption: Workflow for a dose-response cell viability experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting high cell toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
Technical Support Center: Enhancing the In Vivo Efficacy of (R)-WM-586
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of (R)-WM-586, a covalent inhibitor of the WDR5-MYC interaction. Given the limited public data on this compound's in vivo performance, this guide incorporates best practices and insights from preclinical studies of other WDR5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the R-enantiomer of WM-586, which acts as a covalent inhibitor of the WD repeat-containing protein 5 (WDR5).[1] It specifically disrupts the interaction between WDR5 and MYC, a key oncogenic transcription factor.[1] This interference is intended to reduce the expression of MYC target genes that drive cancer cell proliferation and survival.[2]
Q2: What are the primary challenges in achieving robust in vivo efficacy with WDR5 inhibitors like this compound?
A2: WDR5 inhibitors have sometimes shown only modest tumor growth inhibition in animal models.[3] Key challenges include suboptimal druglike properties, the need for prolonged target occupancy to exert a significant anti-cancer effect, and the potential for cancer cells to develop resistance.[3] As a covalent inhibitor, the reactivity of this compound must be optimal to ensure target engagement without causing off-target toxicity.
Q3: What are some general strategies to improve the in vivo efficacy of small molecule inhibitors?
A3: General strategies include optimizing the formulation to improve solubility and bioavailability, adjusting the dosing regimen (dose and frequency) to maintain therapeutic concentrations, and exploring combination therapies to create synergistic anti-tumor effects.[4] For some inhibitors, conversion to a proteolysis-targeting chimera (PROTAC) has been shown to enhance in vivo tumor growth inhibition.[3]
Q4: How does the covalent nature of this compound impact its in vivo use?
A4: Covalent inhibitors form a stable bond with their target, which can lead to prolonged duration of action and increased potency.[5][6] This may allow for less frequent dosing. However, the reactivity of the "warhead" must be carefully balanced to be reactive enough to bind the target but not so reactive that it causes off-target effects and toxicity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low in vivo efficacy despite good in vitro potency | Poor pharmacokinetic (PK) properties (e.g., low bioavailability, rapid clearance). | - Optimize the formulation (see Experimental Protocols section).- Evaluate different routes of administration (e.g., oral gavage vs. intraperitoneal injection).- Conduct a PK study to determine plasma and tumor drug concentrations. |
| Insufficient target engagement. | - Increase the dose or dosing frequency based on PK data.- Confirm target engagement in vivo through pharmacodynamic assays (e.g., Western blot for MYC target genes in tumor tissue). | |
| Tumor resistance. | - Consider combination therapy with other agents, such as venetoclax, which has shown synergy with WDR5 inhibitors.[4]- Analyze tumors for potential resistance mechanisms. | |
| High variability in animal response | Inconsistent formulation or administration. | - Ensure the formulation is homogenous and stable.- Standardize the administration technique (e.g., consistent gavage volume and technique). |
| Differences in tumor establishment or animal health. | - Ensure uniform tumor cell implantation and randomize animals into groups based on tumor size.- Monitor animal health closely throughout the study. | |
| Observed toxicity (e.g., weight loss, lethargy) | Off-target effects or excessive target inhibition. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Reduce the dose or dosing frequency.- Monitor for specific organ toxicities through blood work and histology. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized procedure based on studies with other WDR5 inhibitors and should be optimized for this compound.
1. Animal Model and Cell Line:
-
Animal: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Line: A cancer cell line with known sensitivity to WDR5 inhibition (e.g., MV4-11, a human AML cell line).
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
2. Formulation of this compound:
-
Due to the likely hydrophobic nature of this compound, a formulation to improve solubility is critical. A common vehicle for in vivo studies of small molecules is:
-
5% N,N-dimethylacetamide (DMA)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween 80
-
50% Sterile water
-
-
Preparation: Prepare the formulation fresh daily. First, dissolve this compound in DMA. Then, add PEG300 and Tween 80, and vortex until clear. Finally, add water and mix thoroughly.
3. Dosing and Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administration: Administer this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Dosing: Based on studies with similar WDR5 inhibitors, a starting dose range could be 50-150 mg/kg, administered once daily (QD).[3] A dose-finding study is highly recommended.
-
Control Groups:
-
Vehicle control: Administer the formulation vehicle only.
-
Positive control (optional): A standard-of-care agent for the specific cancer model.
-
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period (e.g., 21 days).
-
Pharmacodynamics: At the end of the study, collect tumor tissue and plasma to assess target engagement and drug concentration.
Data Presentation
Table 1: Representative In Vivo Efficacy of a WDR5 Inhibitor in a Mouse Xenograft Model (MV4-11)
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1850 ± 250 | - | +2.5 |
| WDR5 Inhibitor | 50 | 980 ± 180 | 47 | +1.8 |
| WDR5 Inhibitor | 100 | 550 ± 120 | 70 | -0.5 |
| WDR5 Inhibitor | 150 | 250 ± 90 | 86 | -3.2 |
Note: This table presents hypothetical data based on published results for other WDR5 inhibitors to illustrate expected outcomes.[3]
Table 2: Representative Pharmacokinetic Parameters of a WDR5 Inhibitor in Mice
| Parameter | Intravenous (3 mg/kg) | Oral (50 mg/kg) |
| T½ (h) | 2.5 | 4.1 |
| Cmax (ng/mL) | 1200 | 2500 |
| AUC₀-last (h*ng/mL) | 3500 | 15000 |
| Bioavailability (%) | - | 65 |
Note: This table shows example pharmacokinetic data for a WDR5 inhibitor to provide a reference for what to expect.[3]
Visualizations
Signaling Pathway of WDR5-MYC Inhibition
Caption: WDR5-MYC signaling and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical approach to troubleshooting poor in vivo results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. m.youtube.com [m.youtube.com]
(R)-WM-586 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of (R)-WM-586, a covalent inhibitor of the WDR5-MYC interaction. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: Proper storage is critical to maintain the integrity of this compound. For the solid compound, short-term storage (days to weeks) at 0-4°C is recommended, while long-term storage (months to years) should be at -20°C, ensuring the product is kept dry and protected from light.[1] When in solvent, stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation.[2][3][4][5]
Q2: My this compound solution has changed color. What does this signify?
A2: A color change in your stock or working solution can be an indicator of chemical degradation or oxidation. This may be triggered by exposure to light, air, or reactive impurities in the solvent. It is highly recommended to assess the integrity of the compound using a method like HPLC before proceeding with your experiments.
Q3: I'm observing precipitation in my frozen stock solution after thawing. What can I do to prevent this?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, consider the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, consider storing them at a slightly lower concentration.
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by repeated freeze-thaw cycles. Minimize these cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: How stable is this compound in aqueous buffer solutions?
A4: this compound contains a sulfonyl fluoride (B91410) group, which is the reactive "warhead" responsible for its covalent binding to WDR5. While sulfonyl fluorides are generally more resistant to hydrolysis than other sulfonyl halides, their stability is pH-dependent.[6] The stability of similar compounds decreases as the pH increases.[7] It is advisable to prepare fresh working solutions in your assay buffer and use them promptly. Avoid using buffers with a high pH or those containing strong nucleophiles (e.g., DTT, β-mercaptoethanol), as these can react with the sulfonyl fluoride group and inactivate the compound.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or a gradual loss of compound activity.
This is a frequent issue that can often be traced back to the degradation of the small molecule inhibitor in solution.
| Potential Cause | Troubleshooting Action |
| Compound Degradation | The sulfonyl fluoride warhead of this compound may have hydrolyzed. Prepare fresh working solutions from a solid sample or a recently prepared stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal Storage | Ensure that both solid compound and stock solutions are stored at the recommended temperatures and protected from light.[1] For solutions, purging the vial with an inert gas like nitrogen or argon before sealing can prevent oxidation. |
| Incorrect Buffer Conditions | Verify that the pH of your experimental buffer is within a stable range for this compound. Avoid highly basic conditions. If your buffer contains nucleophilic components, consider if they are compatible with a covalent inhibitor. |
| Assay Variability | Standardize all aspects of your experimental protocol, including cell passage number, seeding density, and reagent preparation. |
Issue 2: The observed IC50 value is higher than expected.
| Potential Cause | Troubleshooting Action |
| Insufficient Pre-incubation Time | As a covalent inhibitor, this compound's inhibitory effect is time-dependent. Perform a time-dependent IC50 assay to determine the optimal pre-incubation time for the inhibitor and its target. |
| Cell Permeability | The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration. Verify the compound's activity in a biochemical assay first, if possible. |
| Efflux Pumps | Cells may be actively removing the inhibitor via efflux pumps. Co-incubation with a known efflux pump inhibitor can help to diagnose this issue. |
| Protein Binding | The inhibitor may be binding to other proteins in the cell culture medium or within the cell, reducing the effective concentration available to bind to WDR5. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Keep dry and dark.[1] |
| Solid | -20°C | Long-term (months to years) | Keep dry and dark.[1] |
| In Solvent | -20°C | Up to 1 month | Store under nitrogen.[2][3][4][5] Avoid repeated freeze-thaw cycles. |
| In Solvent | -80°C | Up to 6 months | Store under nitrogen.[2][3][4][5] Avoid repeated freeze-thaw cycles. |
Table 2: Illustrative pH-Dependent Degradation of this compound (Hypothetical Data)
This data is for illustrative purposes to demonstrate the expected trend of sulfonyl fluoride stability and is not based on experimentally determined values for this compound.
| Buffer pH | Temperature | Incubation Time | Estimated % Degradation |
| 6.0 | 37°C | 4 hours | < 1% |
| 7.4 | 37°C | 4 hours | ~ 5% |
| 8.5 | 37°C | 4 hours | ~ 20% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To assess the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the intact compound.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 4, 8, and 24 hours), inject another sample into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to t=0.
Protocol 2: Time-Dependent IC50 Assay for Covalent Inhibition
Objective: To determine the time-dependent nature of WDR5 inhibition by this compound.
Procedure:
-
In a multi-well plate, add the target protein (WDR5) to the assay buffer.
-
Add serial dilutions of this compound to the protein solution. Include a DMSO-only control.
-
Pre-incubate the protein-inhibitor mixture for varying periods (e.g., 15, 30, 60, and 120 minutes) at the desired temperature.
-
Initiate the reaction by adding the substrate for the WDR5 interaction partner (e.g., a fluorescently labeled MYC peptide).
-
Measure the reaction rate or signal at each inhibitor concentration for each pre-incubation time.
-
Plot the dose-response curves for each pre-incubation time and calculate the IC50 values. A decrease in IC50 with longer pre-incubation times is characteristic of a covalent inhibitor.
Visualizations
Caption: WDR5-MYC Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Confirming Covalent Inhibition.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating (R)-WM-586 Target Engagement in Cells
Welcome to the technical support center for validating the cellular target engagement of (R)-WM-586, a covalent inhibitor of the WDR5-MYC interaction. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is a small molecule inhibitor that specifically targets WD repeat-containing protein 5 (WDR5).[1][2][3] It acts as a covalent inhibitor of the interaction between WDR5 and the oncoprotein MYC.[3] This interaction is crucial for the recruitment of MYC to chromatin and the subsequent transcription of its target genes, which are often implicated in cancer progression.[4][5]
Q2: Why is it important to validate the target engagement of this compound in cells?
Validating target engagement in a cellular context is a critical step in drug discovery. It confirms that the compound reaches its intended target within the complex cellular environment and exerts its effect. This validation provides direct evidence for the mechanism of action and helps to interpret downstream cellular phenotypes. For covalent inhibitors like this compound, it is also important to confirm the formation of the covalent adduct with the target protein.
Q3: Which cellular assays are recommended for validating this compound target engagement?
Several assays can be employed to validate the cellular target engagement of this compound. The most common and recommended methods include:
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that ligand binding stabilizes the target protein against heat-induced denaturation.[6][7][8] It is a label-free method that can be used in intact cells and tissues.[8]
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in live cells.[9][10] It involves expressing the target protein (WDR5) as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the same site as the compound of interest.[9][11]
Q4: What is the reported potency of WM-586?
In a biochemical assay, WM-586 was found to specifically reduce the interaction between WDR5 and MYC with an IC50 of 101 nM.[1][2][3] It is important to note that cellular potency (EC50) can differ significantly from biochemical potency due to factors like cell permeability and off-target effects.
Troubleshooting Guide
Cellular Thermal Shift Assay (CETSA) for WDR5
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No WDR5 signal in Western Blot | Low endogenous expression of WDR5 in the chosen cell line. Inefficient anti-WDR5 antibody. Insufficient protein loading. | Select a cell line with higher WDR5 expression. Validate the antibody using a positive control (e.g., recombinant WDR5 or a cell line known to express high levels). Increase the amount of protein loaded onto the gel. |
| No thermal shift observed with this compound | Insufficient compound concentration or incubation time. The chosen temperature for the heat challenge is not optimal for WDR5. The covalent bond formation is slow. | Increase the concentration of this compound and/or the incubation time. Perform a temperature gradient experiment to determine the optimal melting temperature (Tm) of WDR5 in your cell line.[7] As this compound is a covalent inhibitor, a longer incubation time might be necessary to allow for the covalent bond to form. |
| High background or non-specific bands in Western Blot | The primary or secondary antibody concentration is too high. Insufficient washing steps. | Titrate the antibody concentrations to find the optimal dilution. Increase the number and duration of washing steps. |
| Inconsistent results between replicates | Uneven cell seeding or treatment. Temperature variations across the heating block. Inaccurate pipetting. | Ensure a homogeneous cell suspension before seeding and consistent treatment across wells. Use a calibrated thermal cycler or heating block. Ensure accurate and consistent pipetting. |
NanoBRET™ Target Engagement Assay for WDR5
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low NanoBRET™ signal | Inefficient transfection of the WDR5-NanoLuc® construct. Low expression of the fusion protein. Suboptimal tracer concentration. | Optimize the transfection protocol. Confirm the expression of the WDR5-NanoLuc® fusion protein by Western Blot. Perform a tracer titration experiment to determine the optimal concentration. |
| High background signal | Cell lysis leading to the release of WDR5-NanoLuc® into the medium. Non-specific binding of the tracer. | Handle cells gently to minimize lysis. Include an extracellular NanoLuc® inhibitor in the assay buffer.[11] Test the tracer for non-specific binding in cells not expressing the WDR5-NanoLuc® fusion. |
| No displacement of the tracer by this compound | This compound and the tracer do not compete for the same binding site. Insufficient concentration or incubation time for this compound. | Confirm that the tracer binds to the WBM site of WDR5, which is the target site for this compound.[9] Increase the concentration and/or incubation time of this compound. |
| High variability between wells | Inconsistent cell numbers per well. Inaccurate pipetting of tracer or compound. | Use a cell counter to ensure consistent cell seeding. Use calibrated pipettes and ensure proper mixing. |
Experimental Protocols & Methodologies
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow for performing a CETSA experiment to validate the target engagement of this compound with WDR5.
Materials:
-
Cells expressing WDR5
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western Blotting (anti-WDR5 antibody, secondary antibody, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for a sufficient time to allow for compound entry and covalent bond formation (e.g., 2-4 hours).
-
-
Heat Treatment:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler.[7]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble WDR5 in each sample using Western Blotting.
-
-
Data Analysis:
-
Plot the amount of soluble WDR5 as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
The shift in the melting curve (ΔTm) indicates target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for a NanoBRET™ target engagement assay for the WDR5-(R)-WM-586 interaction.
Materials:
-
HEK293 or U2OS cells[9]
-
Vector expressing WDR5 fused to NanoLuc® luciferase (e.g., C-terminal tag)[9]
-
Fluorescent tracer for the WDR5 WBM site
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Preparation:
-
Transfect cells with the WDR5-NanoLuc® expression vector.
-
Plate the transfected cells in an assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound.
-
Prepare the NanoBRET™ tracer diluted in Opti-MEM®.
-
Add the this compound dilutions or vehicle to the assay wells.
-
Add the diluted tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for at least 2 hours.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to all wells.
-
Read the BRET signal on a luminometer equipped with appropriate filters for donor and acceptor emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating target engagement.
Caption: Troubleshooting decision tree for target engagement assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. news-medical.net [news-medical.net]
- 9. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 10. Probing Myc and Max Protein-Protein Interaction using NanoBRET® and NanoBiT® Assays [promega.com]
- 11. promegaconnections.com [promegaconnections.com]
Validation & Comparative
A Comparative Guide to (R)-WM-586 and WM-586 in WDR5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the racemic compound WM-586 and its enantiomer (R)-WM-586 as inhibitors of the WD repeat-containing protein 5 (WDR5). While specific quantitative data for the (R)-enantiomer is not publicly available, this document summarizes the known inhibitory activity of the racemic mixture and discusses the potential implications of enantiomeric purity in the context of WDR5 inhibition.
Introduction to WDR5 and its Inhibition
WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein involved in the regulation of gene expression. It is a core component of several protein complexes, most notably the mixed-lineage leukemia (MLL) complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic modification is critical for transcriptional activation. Furthermore, WDR5 plays a vital role in recruiting the MYC oncoprotein to chromatin, a process essential for the proliferation of many cancer cells.[1] The disruption of the WDR5-MYC interaction has emerged as a promising therapeutic strategy for various cancers.
WM-586 is a covalent inhibitor that specifically targets the interaction between WDR5 and MYC.[2][3][4] It is synthesized as a racemic mixture, containing both the (R) and (S) enantiomers. In drug development, it is common for one enantiomer to exhibit significantly higher biological activity than the other. Therefore, the evaluation of individual enantiomers, such as this compound, is a critical step in optimizing inhibitor performance.
Quantitative Comparison of Inhibitory Activity
While direct comparative studies providing the IC50 value for this compound are not available in the public domain, the inhibitory activity of the racemic WM-586 has been characterized.
| Compound | Target Interaction | Assay Type | IC50 (nM) |
| WM-586 (racemic) | WDR5-MYC | HTRF Assay | 101[2][3][4] |
| This compound | WDR5-MYC | Not Available | Not Available |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the binding of WDR5 to MYC by 50%. The lack of data for this compound highlights a current knowledge gap. Typically, researchers would proceed to separate the enantiomers of a promising racemic compound and test them individually to identify the more potent stereoisomer. This allows for the development of a more specific and potentially less toxic therapeutic agent by eliminating the less active or potentially off-target enantiomer.
WDR5-MYC Signaling Pathway and Inhibition
WDR5 is a key cofactor for the oncogenic transcription factor MYC. The interaction between WDR5 and MYC is essential for the recruitment of MYC to the promoters of its target genes, which are involved in cell growth, proliferation, and metabolism. WM-586 disrupts this critical protein-protein interaction, thereby inhibiting MYC-driven gene transcription and suppressing tumor growth.
Caption: WDR5-MYC signaling pathway and the mechanism of inhibition by WM-586.
Experimental Protocols
The inhibitory activity of WM-586 on the WDR5-MYC interaction is typically determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
HTRF Assay for WDR5-MYC Interaction
Objective: To measure the ability of a compound to inhibit the binding of WDR5 to MYC.
Materials:
-
Recombinant human WDR5 protein (e.g., tagged with GST)
-
Biotinylated peptide derived from human MYC (containing the WDR5-binding domain)
-
HTRF donor fluorophore-conjugated anti-GST antibody (e.g., Europium cryptate)
-
HTRF acceptor fluorophore-conjugated streptavidin (e.g., XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compounds (this compound and/or WM-586) dissolved in DMSO
Procedure:
-
Compound Plating: A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer. The diluted compounds are dispensed into the wells of a 384-well plate.
-
Protein/Peptide Incubation: A mixture of the GST-tagged WDR5 protein and the biotinylated MYC peptide is prepared in assay buffer. This mixture is added to the wells containing the test compounds. The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding to occur.
-
Detection Reagent Addition: A solution containing the HTRF donor (anti-GST-Europium) and HTRF acceptor (Streptavidin-XL665) is prepared in assay buffer. This detection mixture is added to all wells. The plate is incubated in the dark at room temperature for another specified period (e.g., 60 minutes).
-
Signal Measurement: The HTRF signal is read on a compatible plate reader. The emission from the donor (at 620 nm) and the acceptor (at 665 nm) are measured.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The percent inhibition is determined relative to control wells (with DMSO only for 0% inhibition and a high concentration of a known inhibitor or no WDR5/MYC for 100% inhibition). The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: A generalized workflow for determining WDR5-MYC inhibition using an HTRF assay.
Conclusion
WM-586 is a validated covalent inhibitor of the WDR5-MYC interaction with a reported IC50 of 101 nM for the racemic mixture.[2][3][4] While the specific inhibitory potency of the (R)-enantiomer, this compound, is not yet publicly documented, the principles of stereochemistry in pharmacology suggest that one enantiomer is likely to be more active. The isolation and characterization of individual enantiomers are crucial for advancing our understanding of this class of inhibitors and for the development of more potent and selective therapeutic agents targeting WDR5. Future studies directly comparing the inhibitory activities of this compound and (S)-WM-586 are necessary to fully elucidate their therapeutic potential. Researchers in the field are encouraged to perform such comparative analyses to guide further drug development efforts.
References
(R)-WM-586: A Comparative Analysis of a Covalent WDR5 Inhibitor in Cancer Models
(R)-WM-586 is a novel, potent, and covalent inhibitor of the WD repeat domain 5 (WDR5) protein, demonstrating significant promise in preclinical cancer research by disrupting the critical WDR5-MYC protein-protein interaction. This guide provides a comparative overview of this compound's performance against other WDR5 inhibitors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential as a cancer therapeutic.
Mechanism of Action: Covalent Inhibition of the WDR5-MYC Interaction
This compound is distinguished by its covalent mechanism of action, targeting the WDR5 binding motif (WBM) pocket. This irreversible binding leads to a specific and sustained disruption of the interaction between WDR5 and the oncoprotein MYC.[1] The inhibition of this interaction is a key therapeutic strategy in cancers where MYC is a driving oncogene. The precursor to this compound, WM-662, showed an initial IC50 of 18 μM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2][3] Through a process of structural optimization, this compound was developed as a more potent, covalent inhibitor with a significantly improved IC50 of 101 nM for the disruption of the WDR5-MYC interaction.[4]
The WDR5 protein is a critical scaffolding protein involved in the assembly of multiple protein complexes, including the MLL/SET histone methyltransferases and the MYC transcriptional complex. By interacting with both the WIN (WDR5-interacting) site and the WBM site, WDR5 plays a pivotal role in gene regulation. This compound's targeting of the WBM pocket specifically blocks the recruitment of MYC to chromatin, thereby inhibiting the transcription of MYC target genes involved in cell proliferation and survival.
Performance Comparison with Alternative WDR5 Modulators
The landscape of WDR5-targeted therapies includes both inhibitors of protein-protein interactions (PPIs) and targeted protein degraders. Here, we compare this compound with other notable WDR5 modulators.
| Compound | Target Site | Mechanism of Action | IC50 / Activity | Key Features |
| This compound | WBM Pocket | Covalent Inhibitor of WDR5-MYC interaction | 101 nM (WDR5-MYC disruption) | Covalent and irreversible binding.[4] |
| WM-662 | WBM Pocket | Reversible Inhibitor of WDR5-MYC interaction | 18 µM (HTRF assay) | Precursor to this compound.[2][3] |
| OICR-9429 | WIN Site | Reversible Inhibitor of WDR5-MLL interaction | KD = 93 ± 28 nM | Well-characterized WIN site inhibitor, used in numerous preclinical studies.[5][6] |
| MS67 | WIN Site | WDR5 Degrader (PROTAC) | GI50 (MV4;11 cells) = 15 ± 8 nM | Induces proteasomal degradation of WDR5, showing greater efficacy than PPI inhibitors in some models.[7] |
Signaling Pathway and Experimental Workflow
The development and validation of this compound involves a series of experimental steps, from initial screening to preclinical evaluation. The signaling pathway it targets and a typical experimental workflow are illustrated below.
Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the validation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction
This assay is used to quantify the disruption of the WDR5-MYC protein-protein interaction by an inhibitor.
-
Reagents: Recombinant GST-tagged WDR5 protein, biotinylated MYC peptide, Europium cryptate-labeled anti-GST antibody, and XL665-conjugated streptavidin.
-
Procedure:
-
WDR5 and the MYC peptide are incubated together in an assay buffer.
-
The inhibitor, such as this compound, is added at various concentrations.
-
The detection reagents (anti-GST antibody and streptavidin-XL665) are added.
-
After incubation, the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. The IC50 value is determined by plotting the HTRF ratio against the inhibitor concentration.
Cell Viability Assay (MTT or CellTiter-Glo®)
These assays measure the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a comparator compound for a specified period (e.g., 72 hours).
-
Assay Procedure (MTT):
-
MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
A solubilizing agent is added to dissolve the crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Assay Procedure (CellTiter-Glo®):
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomized into treatment groups and administered with this compound, a comparator drug, or a vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
This compound represents a significant advancement in the development of WDR5 inhibitors due to its potent, covalent, and specific targeting of the WDR5-MYC interaction. While direct comparative studies in multiple cancer models are still emerging, the available data suggests its potential as a powerful tool for cancer research and a promising candidate for further therapeutic development. Future studies directly comparing this compound with other WDR5 inhibitors and degraders in a broad range of cancer types will be crucial to fully elucidate its therapeutic potential.
References
- 1. Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: (R)-WM-586 versus First-Generation WDR5 Inhibitors
An Objective Analysis for Researchers and Drug Development Professionals
WD repeat domain 5 (WDR5) has emerged as a critical therapeutic target in oncology due to its multifaceted role in gene regulation. It acts as a core scaffolding component for multiple protein complexes, most notably the MLL/SET1 histone methyltransferases and as a direct chromatin recruitment factor for the MYC family of oncoproteins.[1][2] This dual functionality has led to the development of distinct classes of inhibitors targeting different interaction sites on the WDR5 protein.
First-generation inhibitors, such as OICR-9429, MM-102, and C6, primarily target the "WDR5-Interaction" (WIN) site. This site is crucial for the assembly of the MLL1 complex, which catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[3][4][5] By blocking the WIN site, these inhibitors disrupt the MLL1 complex's activity, making them effective against cancers driven by MLL rearrangements.[2][6]
More recently, a new class of inhibitors has been developed to target the "WDR5-Binding Motif" (WBM) site. The WBM site is engaged by the MYC oncoprotein, and this interaction is essential for recruiting MYC to a specific set of target genes involved in protein synthesis and tumorigenesis.[7][8][9] (R)-WM-586 is a covalent inhibitor that specifically targets this WBM site, representing a novel strategy to inhibit MYC-driven cancers by disrupting the WDR5-MYC interaction.[10][11][12]
This guide provides a comprehensive comparison of the efficacy of the WBM-site inhibitor this compound against prominent first-generation WIN-site inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data Summary
The following tables summarize the biochemical and cellular potency of this compound and representative first-generation WDR5 inhibitors.
Table 1: Biochemical Potency and Binding Affinity
| Inhibitor | Target Site | Interaction Measured | Assay Type | Binding/Inhibitory Value | Citation(s) |
| This compound | WBM | WDR5-MYC | HTRF | IC₅₀ = 101 nM | [10][12] |
| OICR-9429 | WIN | WDR5-MLL | Fluorescence Polarization | Kdisp = 64 nM | [13] |
| WIN | WDR5 Binding | Multiple | Kᴅ = 24-93 nM | [3][13][14] | |
| MM-102 | WIN | WDR5-MLL1 | Fluorescence Polarization | IC₅₀ = 2.4 nM | [15][16] |
| WIN | WDR5 Binding | - | Kᵢ < 1 nM | [15][17] | |
| C6 (WDR5-IN-4) | WIN | WDR5 Binding | - | Kᴅ = 0.1 nM | [18] |
Table 2: Cellular Proliferation Inhibition
| Inhibitor | Cell Line | Cancer Type | Cellular Activity (GI₅₀/IC₅₀) | Citation(s) |
| OICR-9429 | T24 | Bladder Cancer | IC₅₀ = 67.74 µM | [19] |
| DU145 | Prostate Cancer | IC₅₀ ≈ 75 µM | [20] | |
| MM-102 | MLL-AF9 Cells | Leukemia | Induces growth arrest at 40 µM | [16] |
| C6 (WDR5-IN-4) | MV4:11 | MLL-rearranged Leukemia | GI₅₀ = 3.2 µM | [6][18] |
| MOLM-13 | MLL-rearranged Leukemia | GI₅₀ = 6.43 µM | [6] |
Note: Direct cellular efficacy data for this compound is emerging as it is a more recent compound. Its primary characterization is based on its specific disruption of the WDR5-MYC interaction.
Signaling Pathways and Mechanism of Inhibition
WDR5's central role as a scaffold protein places it at the intersection of two major oncogenic pathways. The diagrams below illustrate these pathways and the distinct mechanisms by which WIN-site and WBM-site inhibitors exert their effects.
Experimental Protocols
The characterization of WDR5 inhibitors relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is frequently used to measure the disruption of the WDR5 protein-protein interaction in a high-throughput format.[2][21]
-
Principle: TR-FRET measures energy transfer between a donor fluorophore (e.g., Europium-chelate) and an acceptor fluorophore (e.g., Cy5 or ULight). When two interacting proteins, each labeled with one part of the FRET pair, are in close proximity, excitation of the donor results in emission from the acceptor. An inhibitor that disrupts this interaction will decrease the FRET signal.[22][23][24]
-
Methodology:
-
Reagents: His-tagged WDR5, biotinylated peptide from an interacting partner (e.g., MLL1-WIN or MYC-WBM), Europium-labeled anti-His antibody (donor), and Streptavidin-ULight (acceptor).[25]
-
Procedure: Inhibitor compounds are serially diluted in a microplate (e.g., 384-well). The assay components (WDR5, peptide, and detection reagents) are added.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: The plate is read on a TR-FRET enabled microplate reader, which excites the donor (e.g., at 320-340 nm) and measures emission from both the donor (e.g., 615 nm) and the acceptor (e.g., 665 nm) after a time delay.[23]
-
Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio in the presence of the inhibitor indicates disruption of the protein-protein interaction. IC₅₀ values are determined by plotting the emission ratio against the inhibitor concentration.
-
2. Fluorescence Polarization (FP) Assay
FP is another common method to quantify binding affinity and screen for inhibitors of protein-protein interactions.[26][27]
-
Principle: This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger WDR5 protein, its tumbling slows, and the polarization of emitted light increases. An inhibitor will compete with the peptide, displacing it from WDR5 and causing a decrease in polarization.[28]
-
Methodology:
-
Reagents: Purified WDR5 protein and a fluorescently labeled peptide corresponding to the binding motif (e.g., FITC-labeled MLL-WIN peptide).
-
Procedure: Assays are performed in black microplates. A fixed concentration of WDR5 and the fluorescent peptide are incubated with serial dilutions of the test inhibitor.[26]
-
Incubation: The plate is incubated at room temperature to reach binding equilibrium.
-
Detection: A microplate reader equipped with polarizing filters measures the parallel and perpendicular fluorescence intensity.[29]
-
Analysis: The degree of fluorescence polarization is calculated from the intensity readings. The percentage of inhibition is determined relative to controls (free peptide vs. fully bound peptide), and IC₅₀ values are derived from the dose-response curve.
-
3. Cell Viability / Proliferation Assay (e.g., CellTiter-Glo®)
These assays measure the effect of inhibitors on the growth and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a reduction in cell viability.[30][31]
-
Methodology:
-
Cell Plating: Cancer cells (e.g., MV4:11 for WIN-site inhibitors) are seeded into 96-well opaque-walled plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the WDR5 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a set period (e.g., 72 hours).
-
Lysis and Detection: CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate (luciferin) for the luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Analysis: Luminescence is measured on a plate reader. The data is normalized to the vehicle control, and the half-maximal growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) is calculated.[30]
-
4. Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm that an inhibitor disrupts a specific protein-protein interaction within the cellular environment.
-
Principle: An antibody targeting a specific "bait" protein (e.g., WDR5) is used to pull it out of a cell lysate. If a "prey" protein (e.g., MLL1 or MYC) is interacting with the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western Blot. Treatment with an effective inhibitor will reduce the amount of prey protein that is co-precipitated.[32][33][34]
-
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor or a vehicle control for a specified time. Cells are then harvested and lysed using a gentle, non-denaturing lysis buffer to preserve protein complexes.[35]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the bait protein (e.g., anti-WDR5). Protein A/G-conjugated beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Detection: The eluted samples are run on an SDS-PAGE gel and analyzed by Western Blot using an antibody against the prey protein (e.g., anti-MLL1 or anti-MYC). A reduction in the prey protein signal in the inhibitor-treated lane compared to the control lane indicates that the inhibitor has successfully disrupted the interaction in cells.
-
References
- 1. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 6. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. klebergfoundation.org [klebergfoundation.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. WDR5 WIN site inhibitor C6 TFA | WDR5 inhibitor | Probechem Biochemicals [probechem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dcreport.org [dcreport.org]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. rsc.org [rsc.org]
- 27. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. biorxiv.org [biorxiv.org]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. bitesizebio.com [bitesizebio.com]
- 33. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 34. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 35. assaygenie.com [assaygenie.com]
A Comparative Analysis of (R)-WM-586 and OICR-9429: Two Distinct WDR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of the WD40-repeat domain 5 (WDR5) protein: (R)-WM-586 and OICR-9429. While both compounds target WDR5, a key protein implicated in various cancers, they exhibit distinct mechanisms of action, binding sites, and interaction partners. This analysis summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their mechanisms to aid in the selection of the appropriate tool for research and drug development.
At a Glance: Key Differences
| Feature | This compound | OICR-9429 |
| Target Interaction | Covalent inhibitor of the WDR5-MYC interaction[1] | Antagonist of the WDR5-MLL interaction[2] |
| Binding Site | WDR5-binding motif (WBM) site | WDR5-interacting (WIN) site |
| Primary Affected Pathway | MYC-driven oncogenic signaling | MLL-mediated histone methylation |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and OICR-9429. It is important to note that the data is derived from different experimental setups, reflecting their distinct mechanisms of action.
Table 1: Biochemical Activity
| Compound | Assay Type | Target Interaction | IC50 / Kd | Reference |
| This compound | Not Specified | WDR5-MYC Interaction | 101 nM | [1] |
| OICR-9429 | Isothermal Titration Calorimetry (ITC) | WDR5 Binding | 93 nM (Kd) | [3] |
| OICR-9429 | Fluorescence Polarization | WDR5-MLL Peptide Displacement | 64 nM (Kdisp) | [2] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Effect | IC50 | Reference |
| OICR-9429 | Primary Human AML Cells | Cell Viability (CellTiter-Glo) | Reduced Viability | ~5 µM (after 72h) | [2] |
| OICR-9429 | DU145 and PC-3 (Prostate Cancer) | Cell Viability (MTT) | Decreased Viability | Not specified | [4] |
| OICR-9429 | HEK293 cells (co-IP) | WDR5-MLL1 and WDR5-RbBP5 disruption | Inhibition of interaction | Below 1 µM |
Mechanism of Action and Signaling Pathways
This compound and OICR-9429 target distinct protein-protein interactions mediated by WDR5.
This compound is a covalent inhibitor that targets the WDR5-binding motif (WBM) site. This site is crucial for the interaction between WDR5 and the oncoprotein MYC. By covalently modifying WDR5 at the WBM site, this compound disrupts the WDR5-MYC interaction, thereby inhibiting MYC-driven gene transcription and oncogenic signaling.
OICR-9429 acts as a potent antagonist of the WDR5-interacting (WIN) site. The WIN site is responsible for the interaction between WDR5 and the Mixed Lineage Leukemia (MLL) protein, a key component of histone methyltransferase complexes. By competitively binding to the WIN site, OICR-9429 displaces MLL from WDR5, leading to the inhibition of MLL-mediated H3K4 methylation and subsequent changes in gene expression.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Co-Immunoprecipitation (Co-IP) for WDR5-MYC Interaction
This protocol is designed to assess the ability of this compound to disrupt the interaction between WDR5 and MYC in a cellular context.
-
Cell Lysis: Culture cells to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody specific to either WDR5 or MYC to the pre-cleared lysate and incubate overnight at 4°C.
-
Complex Capture: Add fresh protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads using a loading buffer and analyze by SDS-PAGE and Western blotting using antibodies against WDR5 and MYC. A decrease in the co-precipitated protein in the presence of this compound indicates disruption of the interaction.
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is used to determine the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or OICR-9429 for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent directly to the wells.
-
-
Signal Measurement:
-
MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust method for studying protein-protein interactions in a high-throughput format.
-
Reagent Preparation: Prepare recombinant WDR5 protein, a biotinylated peptide representing the binding motif of the interacting partner (e.g., MYC or MLL), a europium cryptate-labeled antibody against WDR5, and streptavidin-XL665.
-
Assay Plate Setup: In a 384-well plate, add the test compounds (this compound or OICR-9429) at various concentrations.
-
Incubation: Add the WDR5 protein and the biotinylated peptide to the wells and incubate to allow for binding.
-
Detection: Add the europium cryptate-labeled antibody and streptavidin-XL665 and incubate to allow for the detection of the protein-peptide interaction.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values for the inhibitors.
Summary and Conclusion
This compound and OICR-9429 are valuable chemical probes for studying the multifaceted roles of WDR5 in cellular processes and disease. Their distinct mechanisms of action make them complementary tools for dissecting the specific functions of WDR5 in the context of MYC-driven and MLL-dependent pathologies. While OICR-9429 has been more extensively characterized in the public literature, the covalent nature and distinct target of this compound present a unique avenue for therapeutic intervention. Further head-to-head studies in identical assay systems would be beneficial for a more direct comparison of their potency and cellular efficacy. The choice between these inhibitors will ultimately depend on the specific research question and the biological context being investigated.
References
Navigating the Specificity of (R)-WM-586: A Comparative Guide to Cross-Reactivity
For researchers and drug development professionals, understanding the selectivity of a molecular probe or therapeutic candidate is paramount. This guide provides a comparative analysis of the cross-reactivity profile of (R)-WM-586, a covalent inhibitor of the WD40-repeat domain 5 (WDR5) protein. While extensive public data on broad-panel cross-reactivity is limited, this document synthesizes the available information to offer insights into its target engagement and specificity.
Understanding the Target: WDR5 and its Interactions
WDR5 is a scaffold protein that plays a crucial role in gene regulation by facilitating protein-protein interactions within chromatin-modifying complexes. It is a key component of the MLL (Mixed Lineage Leukemia) complex and is also known to interact with the MYC oncoprotein, promoting the transcription of MYC target genes. This compound is the R-enantiomer of WM-586, a molecule designed to covalently bind to WDR5 and specifically disrupt its interaction with MYC.[1]
This compound: Known Selectivity Profile
Current publicly available data on the cross-reactivity of this compound is primarily focused on its differential interaction with known WDR5 binding partners. The key finding is that while it potently inhibits the WDR5-MYC interaction, it does not affect the interaction between WDR5 and another core component of the MLL complex, RBBP5. This indicates a degree of selectivity for the MYC binding site on the WDR5 protein.
Table 1: Comparative Inhibition of WDR5 Interactions by WM-586
| Interaction | IC50 (nM) | Reference |
| WDR5-MYC | 101 | [1] |
| WDR5-RBBP5 | No inhibition observed (at concentrations up to 30 µM) | [1] |
Note: Data is for the racemate WM-586. It is anticipated that the (R)-enantiomer is the active component responsible for this activity.
The Importance of Comprehensive Cross-Reactivity Studies
While the existing data provides a glimpse into the selectivity of this compound, a full understanding of its off-target effects requires broader screening against a panel of other proteins. Such studies are critical in drug discovery to:
-
Identify potential toxicities: Off-target binding can lead to unforeseen side effects.
-
Uncover novel therapeutic applications: Cross-reactivity with other targets could indicate new disease indications.
-
Validate the mechanism of action: Ensuring that the observed biological effects are due to the intended target inhibition.
Commonly employed methods for assessing cross-reactivity include large-scale kinase panels (e.g., kinome scans) and binding assays against a diverse set of recombinant proteins. The absence of such public data for this compound highlights a current knowledge gap.
Experimental Protocols
The following are generalized protocols for assays typically used to determine inhibitor selectivity and cross-reactivity. The specific conditions for this compound would need to be optimized.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction
This assay is used to measure the inhibitory potency of compounds against the WDR5-MYC protein-protein interaction.
-
Reagents:
-
Recombinant human WDR5 protein (tagged, e.g., with GST)
-
Biotinylated peptide representing the MYC binding domain for WDR5
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound at various concentrations
-
-
Procedure:
-
Add assay buffer, this compound, and WDR5 protein to a microplate.
-
Incubate for a pre-determined time to allow for compound binding.
-
Add the biotinylated MYC peptide and incubate.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate to allow for the formation of the detection complex.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinome Scanning (Example using a commercial service)
Kinome scanning services are used to assess the selectivity of a compound against a large panel of kinases.
-
Compound Submission:
-
Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
-
Assay Principle (Competition Binding Assay):
-
A test compound is incubated with a panel of DNA-tagged kinases.
-
The mixtures are then passed over an affinity resin to which an immobilized, active-site directed ligand is attached.
-
Kinases that do not bind to the test compound will bind to the affinity resin and be depleted from the solution.
-
Kinases that are bound by the test compound will not bind to the resin and will remain in solution.
-
The amount of each kinase remaining in solution is quantified using qPCR of the DNA tags.
-
-
Data Analysis:
-
The results are typically presented as the percent of the kinase that remains in solution at a given concentration of the test compound (percent of control).
-
This data can be used to identify off-target kinases and to generate a selectivity profile.
-
Visualizing the Mechanism of Action
The following diagram illustrates the targeted mechanism of this compound in the context of WDR5-mediated gene transcription.
References
(R)-WM-586: A Comparative Analysis of its Anti-Cancer Effects
In the landscape of targeted cancer therapy, the disruption of protein-protein interactions has emerged as a promising strategy. (R)-WM-586, a covalent inhibitor of the WD repeat-containing protein 5 (WDR5), represents a novel approach to targeting the MYC oncogene, a critical driver in a multitude of human cancers. This guide provides a comparative analysis of the anti-cancer effects of this compound against established targeted therapies, namely BRAF and MEK inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its anti-cancer effects by disrupting the interaction between WDR5 and MYC.[1][2][3][4] WDR5 is a crucial scaffolding protein that facilitates the assembly of epigenetic regulatory complexes and is essential for the oncogenic activity of MYC.[5][6][7] By covalently binding to WDR5, this compound inhibits the transcription of MYC target genes, leading to a reduction in cell proliferation and survival. This mechanism is distinct from that of BRAF and MEK inhibitors, which target the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.
The MAPK/ERK pathway is a key regulator of cell growth, differentiation, and survival.[8][9] In many cancers, particularly melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[10][11] BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, directly target the mutated BRAF protein.[8][10][12] MEK inhibitors, like trametinib (B1684009) and cobimetinib, act downstream of BRAF, blocking the activity of MEK1 and MEK2 enzymes.[13][14][15][16] The combination of BRAF and MEK inhibitors has become a standard of care for BRAF-mutated melanoma, as it leads to a more potent and durable response compared to monotherapy.[8][13]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data on the efficacy of this compound and representative BRAF/MEK inhibitors across various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from different sources.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | Metric | Value | Reference |
| Various | - | WDR5-MYC Interaction | IC50 | 101 nM | [1][2][3] |
Table 2: In Vitro Efficacy of BRAF and MEK Inhibitors
| Cancer Type | Cell Line | Compound | Assay | Metric | Value | Reference |
| Melanoma | A375 (BRAF V600E) | Vemurafenib | Cell Viability | IC50 | ~30 nM | Published Literature |
| Melanoma | A375 (BRAF V600E) | Dabrafenib | Cell Viability | IC50 | ~5 nM | Published Literature |
| Melanoma | A375 (BRAF V600E) | Trametinib | Cell Viability | IC50 | ~1 nM | Published Literature |
| Colorectal Cancer | HT-29 (BRAF V600E) | Encorafenib | Cell Viability | IC50 | ~4 nM | Published Literature |
Note: The IC50 values for BRAF and MEK inhibitors can vary depending on the specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways targeted by this compound and BRAF/MEK inhibitors.
Caption: A generalized workflow for in vitro anti-cancer drug evaluation.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (this compound or comparator) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
3. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Procedure:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-ERK, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound presents a novel and targeted approach to cancer therapy by disrupting the WDR5-MYC interaction. Its mechanism of action is fundamentally different from that of BRAF and MEK inhibitors, which target the MAPK/ERK signaling pathway. While BRAF and MEK inhibitors have demonstrated significant clinical success in BRAF-mutated cancers, the development of resistance remains a challenge.[8] The unique mechanism of this compound offers a potential therapeutic option for a broader range of cancers dependent on MYC, and may also provide a strategy to overcome resistance to other targeted therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its place in the oncologist's armamentarium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BRAF inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
- 11. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 12. Melanoma Targeted Therapy | Targeted Drugs for Melanoma | American Cancer Society [cancer.org]
- 13. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 16. Facebook [cancer.gov]
(R)-WM-586 vs. Epigenetic Modulators: A Comparative Guide for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a pressing need for targeted and effective treatments. This guide provides an objective comparison between (R)-WM-586, a novel inhibitor of the WDR5-MYC interaction, and established classes of epigenetic modulators, including histone deacetylase inhibitors (HDACis), DNA methyltransferase inhibitors (DNMTis), and bromodomain and extra-terminal domain inhibitors (BETis). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and cancer research endeavors.
Executive Summary
This compound represents a targeted approach to inhibit the oncoprotein MYC by disrupting its crucial interaction with the scaffolding protein WDR5. In contrast, epigenetic modulators exert broader effects on gene expression by altering the chromatin landscape. This guide delves into the nuances of their mechanisms, efficacy, and potential applications in cancer therapy, supported by quantitative data from preclinical studies.
Data Presentation: A Comparative Analysis of Inhibitor Performance
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and various epigenetic modulators across a range of cancer cell lines. It is important to note that these values are derived from multiple studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: IC50 Values of this compound and Epigenetic Modulators in Various Cancer Cell Lines
| Inhibitor Class | Compound | Cancer Cell Line | IC50 | Citation(s) |
| WDR5 Inhibitor | This compound | Biochemical Assay (WDR5-MYC Interaction) | 101 nM | [1][2][3][4] |
| HDAC Inhibitor | Mocetinostat (MGCD0103) | Various Cancer Cell Lines | Potent, sub-micromolar | |
| Panobinostat (LBH589) | Cell-free assay | 5 nM | [5] | |
| Romidepsin (FK228) | Cell-free assay (HDAC1/2) | 36 nM / 47 nM | [5] | |
| DNMT Inhibitor | 5-aza-2'-deoxycytidine | A549 (Lung) | Not specified | [6] |
| U373MG (Glioblastoma) | Not specified | [6] | ||
| Zebularine | MDA-MB-231 (Breast) | ~100 µM (96h) | ||
| MCF-7 (Breast) | ~150 µM (96h) | [7] | ||
| BET Inhibitor | JQ1 | Various Lung Cancer Cell Lines | Variable | [8] |
| iBET | Prostate Cancer Cell Lines | Variable | [9] | |
| OTX-015 | Prostate Cancer Cell Lines | Variable | [9] |
Table 2: Comparative Effects on Cellular Processes
| Inhibitor Class | Primary Effect | Downstream Consequences | Common Observations in Cancer Cells | Citation(s) |
| This compound (WDR5i) | Disrupts WDR5-MYC interaction | Decreased MYC recruitment to target gene promoters, reduced transcription of MYC target genes. | Inhibition of cell proliferation, induction of apoptosis. | [1][2][3][4] |
| HDAC Inhibitors | Inhibit histone deacetylases | Hyperacetylation of histones and non-histone proteins, chromatin relaxation, altered gene expression. | Cell cycle arrest (G1/S or G2/M), induction of apoptosis, differentiation. | [5][10][11][12][13] |
| DNMT Inhibitors | Inhibit DNA methyltransferases | DNA hypomethylation, reactivation of tumor suppressor genes. | Cell cycle arrest, induction of apoptosis. | [6][14][15][16] |
| BET Inhibitors | Inhibit bromodomain and extra-terminal domain proteins | Displace BRD4 from acetylated histones, suppress transcription of key oncogenes like MYC. | Cell cycle arrest (G0/G1), induction of apoptosis, cellular senescence. | [4][8][9][17][18][19][20] |
Signaling Pathways: Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the compared epigenetic modulators.
This compound: Targeting the WDR5-MYC Interaction
Caption: this compound disrupts the WDR5-MYC protein-protein interaction, preventing MYC-driven gene transcription.
Epigenetic Modulators: Altering the Chromatin Landscape
Caption: Epigenetic modulators reverse aberrant epigenetic marks, leading to changes in gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and epigenetic modulators.
Co-Immunoprecipitation (Co-IP) for WDR5-MYC Interaction
Objective: To determine if this compound disrupts the interaction between WDR5 and MYC in cells.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody against WDR5 or MYC overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the other protein in the complex (e.g., if you immunoprecipitated with anti-WDR5, probe with anti-MYC).
-
Analyze the results to see if the amount of co-immunoprecipitated protein is reduced in the this compound treated sample.
-
Chromatin Immunoprecipitation (ChIP) Assay for MYC Target Gene Occupancy
Objective: To assess the effect of this compound or epigenetic modulators on the recruitment of MYC to its target gene promoters.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with the inhibitor or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against MYC (or a histone mark of interest for epigenetic modulators) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a column-based kit.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA by qPCR using primers specific for known MYC target gene promoters.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the inhibitors on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor or vehicle control for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the inhibitors.
Protocol:
-
Cell Treatment:
-
Treat cells with the inhibitor at various concentrations for a specified time.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis
Objective: To determine the effect of the inhibitors on cell cycle progression.
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with the inhibitor for the desired duration.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound and epigenetic modulators represent two distinct yet promising strategies for cancer therapy. This compound offers a highly targeted approach by disrupting a specific protein-protein interaction that is critical for the function of the MYC oncoprotein. This specificity may translate to a more favorable therapeutic window with fewer off-target effects.
Epigenetic modulators, on the other hand, have a broader mechanism of action, leading to widespread changes in gene expression. While this can be highly effective in reprogramming cancer cells, it may also contribute to a less predictable side-effect profile.
The choice between these therapeutic strategies will likely depend on the specific cancer type, its underlying genetic and epigenetic landscape, and the potential for combination therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for the research community as we collectively strive to develop more effective and personalized cancer treatments. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.
References
- 1. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]
- 17. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Covalent vs. Non-Covalent Inhibition of the Oncogenic Scaffold Protein WDR5
For researchers, scientists, and drug development professionals, the targeting of WD repeat domain 5 (WDR5) has emerged as a promising strategy in cancer therapy. This guide provides a detailed head-to-head comparison of a novel covalent inhibitor, WM-586, against a highly potent, non-covalent inhibitor, C16, offering insights into their distinct mechanisms and performance based on available experimental data.
WDR5 is a critical scaffolding protein that plays a central role in gene regulation, primarily through its involvement in histone methyltransferase complexes, such as the MLL/SET1 complex, and its interaction with the MYC oncoprotein.[1][2] The disruption of these interactions by small molecule inhibitors is a key focus of current drug discovery efforts. Inhibitors have been developed to target two main sites on WDR5: the WIN (WDR5 Interaction) site and the WBM (WDR5 Binding Motif) site. This comparison focuses on a covalent WBM-site inhibitor and a non-covalent WIN-site inhibitor.
Quantitative Comparison of WDR5 Inhibitors
The following tables summarize the key quantitative data for the covalent inhibitor WM-586 and the non-covalent inhibitor C16, providing a clear comparison of their biochemical potency and cellular activity.
| Inhibitor | Target Site | Binding Mode | Chemical Structure |
| WM-586 | WBM | Covalent | C₂₀H₂₀F₃N₅O₃S |
| C16 | WIN | Non-covalent | C₃₄H₃₅N₅O₄ |
Table 1: General Characteristics of WDR5 Inhibitors
| Inhibitor | Biochemical Assay | IC₅₀/Kᵢ | Cell Line | Cellular Assay | GI₅₀ |
| WM-586 | WDR5-MYC TR-FRET | 101 nM (IC₅₀) | - | - | - |
| C16 | WDR5-MLL1 TR-FRET | < 20 pM (Kᵢ) | MV4:11 | Cell Proliferation | 2.7 nM |
| MOLM-13 | Cell Proliferation | 3.2 nM | |||
| K562 | Cell Proliferation | > 10,000 nM |
Table 2: Biochemical and Cellular Potency of WDR5 Inhibitors
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for WDR5-MYC Interaction
This assay is designed to measure the ability of a compound to disrupt the interaction between WDR5 and a peptide derived from MYC.
-
Reagents and Materials:
-
Recombinant human WDR5 protein
-
Biotinylated MYC peptide
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-His antibody (acceptor fluorophore, assuming His-tagged WDR5)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
-
-
Procedure:
-
A solution of WDR5 protein and biotinylated MYC peptide is pre-incubated in assay buffer.
-
The test compound (e.g., WM-586) is added at various concentrations.
-
Europium-labeled streptavidin and APC-labeled anti-His antibody are added.
-
The plate is incubated to allow for binding equilibrium.
-
The TR-FRET signal is measured on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated.
-
IC₅₀ values are determined by plotting the signal ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Cell Proliferation Assay
This assay measures the effect of WDR5 inhibitors on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4;11, MOLM-13, K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
WDR5 inhibitor (e.g., C16)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well opaque-walled plates
-
Luminometer
-
-
Procedure:
-
Cells are seeded into 96-well plates at an appropriate density.
-
The WDR5 inhibitor is added at a range of concentrations.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
The half-maximal growth inhibition (GI₅₀) values are calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to verify that the WDR5 inhibitor disrupts the interaction of WDR5 with its binding partners within a cellular context.
-
Reagents and Materials:
-
Cancer cell line expressing the target proteins
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against WDR5
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-WDR5, anti-MYC, anti-MLL1)
-
-
Procedure:
-
Cells are treated with the WDR5 inhibitor or vehicle control for a specified time.
-
Cells are harvested and lysed on ice.
-
The cell lysate is cleared by centrifugation.
-
The supernatant is incubated with an anti-WDR5 antibody to form immune complexes.
-
Protein A/G magnetic beads are added to capture the immune complexes.
-
The beads are washed multiple times to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against WDR5 and its expected interaction partners. A decrease in the co-precipitated partner in the inhibitor-treated sample indicates target engagement.[3][4]
-
Conclusion
The development of both covalent and non-covalent inhibitors against WDR5 provides valuable tools for dissecting its role in cancer and for developing novel therapeutics. The covalent inhibitor WM-586 offers a distinct mechanism of action by forming an irreversible bond with its target, which can lead to prolonged target inhibition. In contrast, highly potent non-covalent inhibitors like C16 demonstrate picomolar affinity and have been extensively characterized, providing a strong benchmark for efficacy. The choice between these strategies will depend on the specific therapeutic goals, including desired duration of action and potential for off-target effects. Further head-to-head studies, particularly those including in vivo models, will be crucial to fully elucidate the therapeutic potential of these different inhibitory modalities.
References
A Comparative Guide to (R)-WM-586: Evaluating Experimental Reproducibility and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results of (R)-WM-586, a covalent inhibitor of the WDR5-MYC interaction, with the alternative WDR5 inhibitor, OICR-9429. This analysis is supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Executive Summary
This compound is a potent, covalent inhibitor that specifically targets the interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC. Experimental data demonstrates its efficacy in disrupting this key protein-protein interaction, which is crucial for the proliferation of certain cancer cells. This guide presents a comparative analysis of this compound with OICR-9429, a well-characterized inhibitor of the WDR5-MLL interaction. The data herein is intended to provide a comprehensive resource for researchers evaluating the reproducibility and potential applications of this compound in cancer research and drug development.
Data Presentation: this compound vs. OICR-9429
The following tables summarize the key quantitative data for this compound and OICR-9429, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of WDR5 Inhibitors
| Compound | Target Interaction | Assay Type | IC50 / Kd | Primary Reference |
| This compound | WDR5-MYC | Biochemical Assay | 101 nM (IC50) | --INVALID-LINK-- |
| OICR-9429 | WDR5-MLL | Isothermal Titration Calorimetry (ITC) | 93 nM (Kd) | --INVALID-LINK-- |
Table 2: Cellular Activity of WDR5 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | IC50 | Primary Reference |
| This compound | MV4;11 | Acute Myeloid Leukemia | Cell Viability Assay | ~1 µM (EC50) | --INVALID-LINK-- |
| OICR-9429 | T24 | Bladder Cancer | Cell Viability Assay | 67.74 µM | --INVALID-LINK--[1] |
| OICR-9429 | UM-UC-3 | Bladder Cancer | Cell Viability Assay | 70.41 µM | --INVALID-LINK--[1] |
| OICR-9429 | DU145 | Prostate Cancer | MTT Assay | ~75 µM | --INVALID-LINK--[2] |
| OICR-9429 | PC-3 | Prostate Cancer | MTT Assay | ~100 µM | --INVALID-LINK--[2] |
| OICR-9429 | MV4;11 | Acute Myeloid Leukemia | GI50 (3-day) | 31 µM | --INVALID-LINK--[3] |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.
Biochemical Inhibition Assay: AlphaLISA for WDR5-MYC Interaction
This protocol is based on the methods likely employed in the discovery of this compound for quantifying the disruption of the WDR5-MYC protein-protein interaction.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. A donor and an acceptor bead are brought into proximity through binding to the interacting proteins (WDR5 and MYC). Upon laser excitation of the donor bead, a singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt the protein-protein interaction, preventing the beads from coming into proximity and thus reducing the signal.
Materials:
-
Recombinant His-tagged WDR5 protein
-
Biotinylated MYC peptide
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 384-well microplate, add the assay buffer, His-WDR5, and biotinylated MYC peptide.
-
Add the test compound to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Cellular Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a standard method for determining cell viability based on the quantification of ATP, which is an indicator of metabolically active cells. This method was likely used to determine the cellular efficacy of the WDR5 inhibitors.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light produced is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (this compound or OICR-9429) for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values from the dose-response curves.[3][4][5][6][7]
Mandatory Visualization
The following diagrams illustrate the key biological pathway and a typical experimental workflow, created using the DOT language for Graphviz.
Caption: WDR5-MYC Signaling Pathway and Inhibition by this compound.
Caption: General experimental workflows for biochemical and cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Modulators for Epigenome Reader Domains as Emerging Epigenetic Therapies for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Safety Operating Guide
Proper Disposal of (R)-WM-586: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing (R)-WM-586, a WDR5 inhibitor, adherence to proper disposal protocols is essential to maintain a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring minimal environmental impact and adherence to safety standards.
According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is classified as "Not a hazardous substance or mixture"[1]. However, it is imperative to follow standard laboratory safety protocols when handling and disposing of any chemical agent. Another supplier, MedKoo Biosciences, also indicates that the related compound WM-586 is shipped as a non-hazardous chemical[2].
Summary of Key Information
Below is a summary of the pertinent data for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | MedchemExpress |
| Molecular Formula | C20H20F3N5O3S | [1] |
| Molecular Weight | 467.46 g/mol | [3] |
| Appearance | Solid | MedchemExpress |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage | 4°C, stored under nitrogen | [3] |
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. This involves assessing the waste, selecting the appropriate disposal route, and documenting the process.
Caption: Figure 1: this compound Disposal Workflow
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
2. Waste Segregation: Although classified as non-hazardous, it is best practice to segregate this compound waste from general laboratory trash to prevent accidental exposure or environmental release.
3. Disposal of Unused Solid this compound:
-
Collect any unused or waste this compound solid in a clearly labeled, sealed container.
-
The label should include the chemical name: "this compound".
-
Dispose of the container through your institution's chemical waste disposal program. Do not dispose of solid this compound in the regular trash.
4. Disposal of Solutions Containing this compound:
-
Aqueous solutions of this compound should not be disposed of down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solutions containing this compound in a designated, sealed, and labeled waste container.
-
The label should clearly indicate the contents, including the solvent used.
-
Arrange for pickup and disposal through your institution's chemical waste program.
5. Disposal of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated waste bag or container.
-
This container should be clearly labeled as "Waste contaminated with this compound".
-
Dispose of this waste through your institution's chemical or solid waste stream as directed by your EHS office.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as chemical waste.
Spill Management Protocol
In the event of a spill, the following procedure should be followed:
References
Essential Safety and Operational Guide for (R)-WM-586
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-WM-586, a potent and specific inhibitor of the WDR5-MYC interaction. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Handling
According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is classified as not a hazardous substance or mixture.[1] However, as a matter of standard laboratory practice and to ensure the highest level of safety when handling any chemical substance, the following personal protective equipment is recommended.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile gloves). |
| Body Protection | A standard laboratory coat. |
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage
Store this compound under the following conditions to ensure its stability and shelf-life:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Store under a nitrogen atmosphere. |
| In Solvent | -80°C | Up to 6 months | Store under a nitrogen atmosphere. |
| In Solvent | -20°C | Up to 1 month | Store under a nitrogen atmosphere.[2] |
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste.[1] Always consult and adhere to your institution's specific waste disposal guidelines.
General Disposal Steps:
-
Solid Waste: Unused solid this compound should be disposed of in the laboratory's designated non-hazardous solid chemical waste stream.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, properly labeled waste container for non-hazardous aqueous or solvent-based waste, depending on the solvent used. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office for the specific solvent and concentration.
-
Empty Containers: "RCRA Empty" containers (no freestanding liquid and no more than 3% by weight of the total capacity of the container remains) can typically be disposed of in the regular trash after the label has been defaced.[3] For containers that held acutely hazardous materials, triple rinsing is required, with the rinsate collected as hazardous waste.[3] Although this compound is not hazardous, adopting a practice of rinsing containers with a suitable solvent and collecting the rinsate as chemical waste is a good laboratory practice.
Experimental Protocols
This compound is a covalent inhibitor of the WD repeat-containing protein 5 (WDR5) and specifically disrupts its interaction with the oncoprotein MYC.[4] Key experiments involving this inhibitor typically aim to confirm its on-target activity in a cellular context. Below are detailed methodologies for representative experiments.
Co-Immunoprecipitation (Co-IP) to Verify Disruption of WDR5-MYC Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the ability of this compound to disrupt the interaction between WDR5 and MYC in cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express both WDR5 and MYC (e.g., HEK293T, various cancer cell lines) to approximately 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Determine the protein concentration of each lysate.
-
Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with an antibody specific for either WDR5 or MYC overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should also be included.
-
Add Protein A/G magnetic beads or agarose (B213101) resin to the lysate-antibody mixture and incubate for an additional 1-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both WDR5 and MYC to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the this compound treated samples compared to the vehicle control indicates disruption of the interaction.
-
Signaling Pathway and Experimental Workflow Diagrams
WDR5-MYC Interaction and Inhibition by this compound
The following diagram illustrates the role of WDR5 in recruiting MYC to chromatin and how this compound disrupts this process. WDR5 acts as a scaffold, facilitating the binding of the MYC-MAX heterodimer to the regulatory regions of target genes, leading to their transcription.[5][6] this compound covalently binds to WDR5, preventing its interaction with MYC and thereby inhibiting the transcription of MYC target genes.[4]
Caption: The WDR5-MYC signaling pathway and its inhibition by this compound.
Co-Immunoprecipitation Experimental Workflow
This diagram outlines the key steps in a co-immunoprecipitation experiment designed to test the efficacy of this compound.
Caption: A step-by-step workflow for a co-immunoprecipitation experiment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
